2,3-Dimethoxy-benzamidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPTXPVHYASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395235 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144650-01-1 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxy-benzamidine: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, 2,3-Dimethoxy-benzamidine is a noteworthy aromatic organic compound. This technical guide provides a thorough examination of its chemical characteristics, structural details, and potential applications, with a focus on data presentation, experimental procedures, and visual representations of its synthesis and potential mechanisms of action.
Core Chemical Properties
This compound, a member of the benzamidine class of compounds, is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a benzene ring substituted with a benzamidine group and two methoxy groups at the 2 and 3 positions, imparts specific chemical properties that are crucial for its reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 144650-01-1 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | Calculated |
| Appearance | Grey solid | Vendor Data |
| Storage Conditions | 0-8 °C | Vendor Data |
| Solubility | Soluble in water and alcohol (predicted for hydrochloride salt) | [General knowledge for benzamidine hydrochlorides] |
Structural Information
The molecular structure of this compound consists of a central benzene ring. An amidine group (-C(=NH)NH₂) is attached to the first carbon of the ring. Two methoxy groups (-OCH₃) are attached to the second and third carbons of the ring.
SMILES: COC1=C(C=CC=C1)C(=N)N
While specific ¹H and ¹³C NMR spectra for this compound are not publicly available, data for the closely related compound, N-methoxy-N-methyl-2,3-dimethoxybenzamide, can provide insights into the expected chemical shifts for the aromatic and methoxy protons. In this related compound, the N-methyl and N-methoxy protons appear as broad humps at room temperature in the ¹H NMR spectrum, which resolve into sharp singlets at elevated temperatures, indicating the presence of rotamers.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[2] This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester salt (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia or an amine yields the desired amidine.[2]
A plausible synthetic route for this compound would start from 2,3-dimethoxybenzonitrile. A detailed, generalized protocol for the Pinner reaction is outlined below.
Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde (Precursor)
A patented method describes the synthesis of the precursor, 2,3-dimethoxybenzaldehyde, from o-bromophenol. The process involves a formylation reaction to produce 3-bromo-2-hydroxybenzaldehyde, followed by reaction with sodium methoxide and dimethyl carbonate to yield 2,3-dimethoxybenzaldehyde.[3]
Step 2: Conversion to 2,3-Dimethoxybenzonitrile
The aldehyde can be converted to the nitrile through various standard organic chemistry methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.
Step 3: Pinner Reaction to form this compound
The following is a generalized procedure for the Pinner reaction:
-
Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is passed through a solution of 2,3-dimethoxybenzonitrile in an anhydrous alcohol (e.g., ethanol). This reaction is typically carried out at low temperatures to prevent the formation of byproducts. The resulting imino ester hydrochloride (Pinner salt) often precipitates from the solution.
-
Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia) to form this compound. The reaction mixture is typically stirred at room temperature until the reaction is complete.
-
Isolation and Purification: The final product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.
Caption: Pinner reaction workflow for the synthesis of this compound.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A general proposed HPLC method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). For benzamidine derivatives, an ion-pairing agent like hexanesulfonic acid may be added to the mobile phase to improve peak shape and retention.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 220-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25 °C).
Method development would require optimization of the mobile phase composition, pH, and gradient to achieve adequate separation from any impurities or related compounds.
Biological Activity and Potential Signaling Pathways
Benzamidine and its derivatives are well-known as competitive inhibitors of serine proteases, such as trypsin.[4][5] The amidine group mimics the protonated side chain of arginine and lysine, which are the natural substrates for these enzymes, allowing it to bind to the active site.
While specific enzyme inhibition data for this compound is not available, it is reasonable to hypothesize that it would also exhibit inhibitory activity against serine proteases. The methoxy substituents on the benzene ring would likely influence its binding affinity and selectivity for different proteases compared to the unsubstituted benzamidine. For instance, unsubstituted benzamidine has a reported Ki of 2.22 x 10⁻⁵ M for trypsin.[6] The electronic and steric effects of the dimethoxy substitution could either enhance or decrease this inhibitory potency.
The general mechanism of serine protease inhibition by benzamidine derivatives involves the binding of the positively charged amidinium group to the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.
Caption: Competitive inhibition of a serine protease by this compound.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry and agrochemical research. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its structural similarity to other well-characterized benzamidines allows for informed predictions regarding its chemical properties and biological activity. Further research is warranted to fully elucidate its physical and biological characteristics, which could pave the way for the development of novel enzyme inhibitors and other bioactive molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dimethoxy-benzamidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine, including its chemical properties, potential therapeutic applications, and generalized experimental protocols. Due to the limited availability of data specific to the 2,3-isomer, this guide also draws upon information from structurally related benzamidine derivatives to infer potential areas of research and application.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 144650-01-1 | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | Calculated |
| IUPAC Name | 2,3-dimethoxybenzenecarboximidamide |
Introduction to Benzamidine and its Derivatives
Benzamidine is an aromatic organic compound that serves as a foundational structure for a wide range of derivatives with significant pharmacological applications. The core benzamidine structure is a competitive reversible inhibitor of trypsin and other serine proteases, which are crucial enzymes in various physiological and pathological processes. Consequently, benzamidine and its analogues are frequently utilized in protein crystallography and as starting points for the design of therapeutic agents.
The addition of methoxy groups to the benzene ring, as seen in this compound, can significantly modulate the compound's electronic properties, solubility, and biological activity. These modifications are a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.
Potential Therapeutic Applications
While specific research on this compound is limited, the broader class of benzamidine and benzamide derivatives has been extensively studied for various therapeutic applications. These areas represent promising avenues for the investigation of the 2,3-dimethoxy isomer.
-
Enzyme Inhibition: As a benzamidine derivative, this compound is predicted to exhibit inhibitory activity against serine proteases. This makes it a candidate for research in conditions where these enzymes are dysregulated, such as inflammation, cancer, and coagulation disorders.
-
Antimicrobial Activity: Various benzamidine and benzamide analogues have demonstrated significant antibacterial and antifungal properties. Novel benzamidine derivatives have been synthesized and shown to be effective against pathogenic bacteria, including those implicated in periodontal disease.
-
Anticancer and Anti-inflammatory Potential: The benzamide scaffold is present in numerous compounds investigated for their anti-cancer and anti-inflammatory effects. These activities are often linked to the inhibition of specific kinases or other signaling proteins.
-
Drug Development Intermediate: Dimethoxy-benzamidine derivatives serve as versatile intermediates in the synthesis of more complex pharmaceutical compounds, including those targeting enzymes and receptors for various diseases.
Generalized Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and biological evaluation of dimethoxy-benzamidine derivatives, based on established methodologies for similar compounds.
Synthesis of Dimethoxy-benzamidine Hydrochloride
A common route for the synthesis of benzamidine hydrochlorides involves a multi-step process starting from the corresponding benzonitrile.
Reaction Scheme:
Caption: Generalized synthetic pathway for this compound HCl.
Step-by-Step Protocol:
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Formation of the Imino Ester Hydrochloride: 2,3-Dimethoxybenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and stirred at room temperature for an extended period (e.g., 48 hours). The solvent is evaporated under reduced pressure to yield the crude imino ester hydrochloride.
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Amination to Form Benzamidine Hydrochloride: The crude imino ester is dissolved in an appropriate alcohol, and a source of ammonia (e.g., ammonium chloride or ammonia gas) is added. The mixture is heated in a sealed vessel (e.g., an autoclave) at elevated temperatures and pressures.
-
Purification: After the reaction, the mixture is cooled, and any unreacted starting materials are removed by extraction. The benzamidine hydrochloride product is then separated from inorganic salts by extraction with a hot polar solvent like acetonitrile or ethanol. The final product can be further purified by recrystallization.
In Vitro Antimicrobial Activity Assay (Microbroth Dilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
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Preparation of Compound Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., DMSO or water).
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Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing the appropriate microbial growth medium.
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Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
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Incubation: The plate is incubated at the optimal temperature and duration for the growth of the microorganism.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Potential Signaling Pathways and Molecular Targets
Given the established activity of benzamidine as a serine protease inhibitor, a primary mechanism of action for this compound is likely the modulation of protease-mediated signaling pathways.
Caption: Conceptual diagram of potential molecular targets and downstream effects.
This diagram illustrates that this compound, as a benzamidine derivative, may interact with various molecular targets, leading to a range of cellular responses. The specific affinity and inhibitory constants for each target would need to be determined experimentally.
Conclusion
This compound is a chemical entity with significant potential for further research and development. While specific data for this isomer is not widely available, the well-documented activities of the broader benzamidine and benzamide classes of compounds provide a strong rationale for its investigation as a serine protease inhibitor, an antimicrobial agent, and a scaffold for the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the chemical and biological properties of this promising compound.
Spectroscopic Profile of 2,3-Dimethoxy-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethoxy-benzamidine. Due to the limited availability of experimentally derived public data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a characteristic Infrared (IR) absorption table. Detailed, generalized experimental protocols for the acquisition of these spectra are provided to guide researchers in the analytical characterization of this compound and related novel compounds. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the identification and characterization of this and similar molecular entities.
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra for this compound, the following data has been generated based on computational prediction models. These predictions offer a valuable reference for the anticipated spectroscopic characteristics of the molecule.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. Predictions are based on established algorithms that consider the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.0 | m | 3H | Ar-H |
| ~6.0 - 5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=N |
| ~152 | Ar-C-O |
| ~147 | Ar-C-O |
| ~124 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-C |
| ~112 | Ar-C |
| ~61 | OCH₃ |
| ~56 | OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
The following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Amidine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |
| ~1650 | Strong | C=N Stretch | Amidine |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | Strong | C-O Stretch | Aryl Ether |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predicted based on the stability of the resulting fragments.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 180 | [M]⁺ |
| 165 | [M - NH]⁺ |
| 149 | [M - OCH₃]⁺ |
| 135 | [M - NH - OCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
If an internal standard is not included in the solvent, add a small amount of TMS.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
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Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).
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Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Solid sample of this compound.
-
Potassium Bromide (KBr), IR grade (for pellet method).
-
Spatula, agate mortar and pestle.
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source).
-
Solvent (e.g., methanol, acetonitrile).
-
Sample of this compound.
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
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Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion peak as the precursor ion.
Visualization of Analytical Workflow
The logical flow of spectroscopic data analysis for structural elucidation is a critical process for researchers. The following diagrams, generated using the DOT language, illustrate this workflow.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Logical relationships in NMR data interpretation for structural determination.
Navigating the Physicochemical Landscape of 2,3-Dimethoxy-benzamidine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the solubility and stability of 2,3-Dimethoxy-benzamidine, a key intermediate in pharmaceutical synthesis. This whitepaper provides a detailed overview of the compound's physicochemical properties, offering valuable data and experimental protocols to guide its handling, formulation, and development.
While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, benzamidine hydrochloride, to provide a robust predictive analysis. The inclusion of two methoxy groups on the benzamidine structure is noted to enhance its solubility and reactivity.
This technical guide aims to be an essential resource for scientists working with this compound and other benzamidine derivatives, facilitating more informed decisions in the laboratory and accelerating the drug development process.
Physicochemical Properties
This compound is a substituted benzamidine derivative with the molecular formula C9H12N2O2. The presence of the two methoxy groups at the 2 and 3 positions of the phenyl ring influences its electronic properties and, consequently, its solubility and stability. For the purpose of this guide, and due to the limited availability of specific data for the 2,3-dimethoxy derivative, data for the parent compound, benzamidine hydrochloride, will be used as a primary reference.
Solubility Profile
Understanding the solubility of this compound is critical for its use in various experimental and manufacturing processes. The following table summarizes the reported solubility of the closely related benzamidine hydrochloride in various common solvents. It is anticipated that this compound would exhibit comparable or potentially enhanced solubility in organic solvents due to the lipophilic nature of the methoxy groups.
Table 1: Solubility of Benzamidine Hydrochloride
| Solvent | Solubility (mg/mL) |
| Water | >15 |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Stability Profile
The stability of this compound is a crucial factor for its storage, handling, and formulation. This section details its stability under various conditions, with a focus on hydrolysis, photostability, and thermal stability.
Hydrolytic Stability
Benzamidine and its derivatives are known to be susceptible to hydrolysis, particularly in aqueous basic solutions, leading to the formation of the corresponding benzoic acid derivative. A study on the hydrolysis of unsubstituted benzamidinium revealed a pH-dependent degradation. The hydrolysis is significantly slower at neutral and acidic pH compared to basic conditions.
Table 2: Hydrolysis of Unsubstituted Benzamidinium in Aqueous Base at Room Temperature
| pH | Half-life (t½) |
| 9 | 300 days |
| 11 | 6 days |
| 13 | 15 hours |
Given this information, it is recommended to maintain solutions of this compound at a neutral or slightly acidic pH to minimize hydrolytic degradation.
Photostability
Benzamidine derivatives have been shown to be sensitive to light, especially in solution. While specific quantitative photostability data for this compound is not available, studies on related compounds indicate that exposure to UV light can lead to degradation. Therefore, it is recommended to protect solutions of this compound from light.
Thermal Stability
In solid form, benzamidine hydrochloride is generally stable at ambient temperatures. However, in solution, elevated temperatures can accelerate degradation processes, including hydrolysis. Recommended storage conditions for solid this compound are between 0 and 8 °C.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent). The excess solid should be visually apparent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for a Forced Degradation Study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., at 60°C).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Evaluation: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry (LC-MS).
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its core structure, benzamidine, is a known inhibitor of serine proteases. The logical relationship for its potential biological activity is based on this inhibitory action.
Caption: Potential Mechanism of Action of Benzamidine Derivatives.
This diagram illustrates the potential interaction of the protonated form (amidinium cation) of this compound with the active site of a serine protease, leading to the inhibition of its enzymatic activity. This is a common mechanism for many benzamidine-based inhibitors.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its parent compound, benzamidine hydrochloride. The provided data and experimental protocols offer a practical framework for researchers and drug development professionals to handle, formulate, and analyze this important pharmaceutical intermediate. Further specific studies on this compound are warranted to establish its precise physicochemical profile.
Potential biological activities of dimethoxy-benzamidine compounds
An In-depth Technical Guide to the Potential Biological Activities of Dimethoxy-Benzamidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzamidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, primarily serine proteases. The addition of dimethoxy functional groups to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of dimethoxy-benzamidine compounds and their derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental processes.
Antimicrobial Activity
Derivatives of 3,4-dimethoxybenzohydrazide, which share a core structural similarity with dimethoxy-benzamidine, have demonstrated notable antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activities of a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j ) have been quantified through various assays. The data, including zones of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC), are summarized below.
Table 1: In Vitro Antibacterial Activity of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives
| Compound | S. aureus (MIC, µM) | A. baumanii (MIC, µM) | S. typhi (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) |
| 4a | 101.7 | >406.8 | 101.7 | 203.4 | >406.8 |
| 4h | 60.1 | 120.2 | 60.1 | 120.2 | 60.1 |
| 4i | 108.4 | 54.2 | 108.4 | 54.2 | 108.4 |
| Vancomycin | 3.45 | - | - | - | - |
| Ceftriaxone | - | 112.7 | 112.7 | 56.35 | 225.4 |
Table 2: In Vitro Antifungal Activity of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives against C. albicans
| Compound | Zone of Inhibition (cm) | MIC (µM) |
| 4a | 2.4 | 101.7 |
| 4h | 2.1 | 120.2 |
| 4i | 1.9 | 216.8 |
| Amphotericin B | 2.8 | 2.7 |
Experimental Protocols
A. Synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives A general three-step synthesis is employed for these derivatives:
-
Esterification: 3,4-dimethoxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to form the 3,4-dimethoxybenzohydrazide intermediate.
-
Condensation: Finally, the hydrazide intermediate is condensed with various substituted aromatic aldehydes to furnish the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.
B. Agar Well Diffusion Assay This method provides a preliminary evaluation of antimicrobial activity.
-
Preparation: A standardized microbial inoculum is uniformly spread onto the surface of a sterile agar plate.
-
Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
C. Micro Broth Dilution Method (for MIC and MBC Determination) This quantitative method determines the minimum concentration of a compound that affects microbial growth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours at 37°C).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto fresh, compound-free agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC.
Visualization: Antimicrobial Drug Discovery Workflow
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Anticancer Activity
While data on dimethoxy-benzamidines themselves are sparse, related benzamidine and benzamide structures have shown significant potential as anticancer agents. For instance, a novel bithiophene-fluorobenzamidine (BFB) demonstrated potent antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3 µg/ml. This suggests that the benzamidine core is a viable pharmacophore for anticancer drug design.
Data Presentation: Cytotoxicity of Related Benzamide/Benzamidine Derivatives
The following table presents the cytotoxic activity of various related compounds against different cancer cell lines, providing a benchmark for the potential of dimethoxy-benzamidine analogues.
Table 3: In Vitro Anticancer Activity of Benzamide and Benzamidine Derivatives
| Compound Class | Derivative | Cell Line | IC50 | Reference |
| Bithiophene-Fluorobenzamidine | BFB | HCT-116 (Colon) | ~0.3 µg/mL | |
| Benzylidenesulfonamides | 4e (4-(dimethylamino)benzylidene) | MCF-7 (Breast) | 28.2 µg/mL | |
| Benzylidenesulfonamides | 4c (4-methoxybenzylidene) | MCF-7 (Breast) | 37.8 µg/mL | |
| N'-benzylidene-3,4-dimethoxybenzohydrazide | 4i | HCT-116 (Colon) | 304.7 µM | |
| N'-benzylidene-3,4-dimethoxybenzohydrazide | 4a | HCT-116 (Colon) | 406.8 µM | |
| 4-methoxy-3-arylamido-N- (substitutedphenyl)benzamides | 6c | Platelet Aggregation (ADP-induced) | 3.84 µM | |
| 4-methoxy-3-arylamido-N- (substitutedphenyl)benzamides | 6f | Platelet Aggregation (AA-induced) | 3.12 µM |
Experimental Protocol: MTT Assay for Cytotoxicity[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for a specified duration (typically 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: MTT Assay Workflow
Caption: General workflow of the MTT cytotoxicity assay.
Enzyme Inhibition: Serine Proteases
Benzamidine is a classic competitive inhibitor of trypsin and other trypsin-like serine proteases, including plasmin and thrombin. It functions by binding to the active site of the enzyme, specifically interacting with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket, thus preventing substrate binding. 3,4-Dimethoxy-benzamidine HCl is specifically noted for its potential application in enzyme inhibition studies.
Data Presentation: Inhibition Constants for Benzamidine Derivatives
Table 4: Inhibition of Serine Proteases by Benzamidine Derivatives
| Inhibitor | Enzyme | Inhibition Type | Ki Value | Reference |
| Benzamidine | Trypsin | Competitive | - | |
| Benzamidine | Plasmin | Competitive | - | |
| Benzamidine | Thrombin | Competitive | - | |
| Pentamidine (Bivalent) | Plasmin | Competitive | 2.1 ± 0.8 µM | |
| Tri-AMB (Trivalent) | Plasmin | Competitive | 3.9 ± 1.7 µM |
Experimental Protocol: General Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease like trypsin using a chromogenic substrate.
-
Reagents:
-
Enzyme solution (e.g., bovine trypsin in HCl).
-
Assay buffer (e.g., Tris-HCl with CaCl2).
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA).
-
Inhibitor stock solution (test compound in DMSO or buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add varying concentrations of the inhibitor solution to the test wells. Add vehicle to control wells.
-
Add the enzyme solution to all wells except for the blank (substrate control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the rate of increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline as the substrate is hydrolyzed by the enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay can be repeated with multiple substrate concentrations and the data analyzed using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualization: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by benzamidine.
Other Potential Biological Activities
Gastroprokinetic Effects
A specific derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), has been identified as a promising gastroprokinetic agent. In animal models, HSR-803 was shown to significantly enhance gastric emptying and increase small intestinal transit. Its mechanism is believed to involve cholinergic stimulation, making it a potential candidate for treating conditions like non-ulcer dyspepsia.
Antiplatelet Aggregation
While not dimethoxy-benzamidines, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides demonstrated significant in vitro antiplatelet aggregation activities. Compounds were effective against aggregation induced by both adenosine diphosphate (ADP) and arachidonic acid (AA), with some derivatives showing IC50 values in the low micromolar range (3-4 µM) and exhibiting low cellular toxicity. This highlights another potential therapeutic avenue for methoxy-substituted benzamide scaffolds.
Conclusion
Dimethoxy-benzamidine compounds and their close structural analogues represent a versatile class of molecules with a broad spectrum of potential biological activities. The evidence points towards significant opportunities in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The dimethoxy substitution pattern clearly influences the activity profile, as seen in the potent antimicrobial effects of 3,4-dimethoxybenzohydrazide derivatives. Future research should focus on synthesizing and screening a wider array of dimethoxy-benzamidine isomers and derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed protocols and summarized data within this guide serve as a foundational resource for researchers embarking on this promising area of drug discovery.
An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxybenzamidine is a valuable, yet under-documented, precursor in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, combining a reactive amidine group with a substituted phenyl ring, allows for its versatile use in the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-dimethoxybenzamidine, with a focus on its role as a building block for bioactive compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Introduction
Benzamidine derivatives are a cornerstone in medicinal chemistry, known for their ability to participate in a wide range of chemical transformations to form diverse heterocyclic systems. The amidine functional group, with its two nitrogen atoms, is a key pharmacophore in many biologically active molecules, acting as a strong basic center and a hydrogen bond donor/acceptor. The 2,3-dimethoxy substitution pattern on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide aims to consolidate the available information on 2,3-dimethoxybenzamidine and present it in a practical format for synthetic chemists and drug discovery scientists.
Synthesis of 2,3-Dimethoxybenzamidine
The primary route for the synthesis of 2,3-dimethoxybenzamidine is through the Pinner reaction, starting from the readily available 2,3-dimethoxybenzonitrile. This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (Pinner salt), which is then converted to the amidine upon treatment with ammonia.
Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction
A general two-step procedure for the synthesis of 2,3-dimethoxybenzamidine hydrochloride is outlined below. This protocol is adapted from established Pinner reaction methodologies.[1][2]
Step 1: Formation of the Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride (Pinner Salt)
Anhydrous hydrogen chloride gas is bubbled through a solution of 2,3-dimethoxybenzonitrile in anhydrous ethanol at low temperature. The acidic conditions promote the formation of the nitrilium ion, which is then attacked by the ethanol to yield the corresponding imino ester hydrochloride.
Step 2: Ammonolysis of the Pinner Salt to 2,3-Dimethoxybenzamidine Hydrochloride
The isolated Pinner salt is then reacted with a source of ammonia, such as a solution of ammonia in ethanol, to displace the ethoxy group and form the final amidine hydrochloride product.
Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride
Materials:
-
2,3-Dimethoxybenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia solution in Ethanol (e.g., 2 M)
Procedure:
Step 1: Formation of Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride
-
A solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
-
The flask is sealed and allowed to stand at 0-5 °C for 24-48 hours, during which time the Pinner salt may precipitate.
-
Anhydrous diethyl ether is added to the reaction mixture to precipitate the product completely.
-
The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 2,3-dimethoxybenzenecarboximidate hydrochloride.
Step 2: Ammonolysis to 2,3-Dimethoxybenzamidine Hydrochloride
-
The crude Pinner salt from Step 1 is dissolved in anhydrous ethanol.
-
The solution is cooled to 0 °C, and a solution of ammonia in ethanol (2-3 eq) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce crystallization.
-
The solid product, 2,3-dimethoxybenzamidine hydrochloride, is collected by filtration, washed with diethyl ether, and dried.
Physicochemical Properties
While extensive experimental data for 2,3-dimethoxybenzamidine is not widely published, the following table summarizes its key identifiers and calculated properties.
| Property | Value |
| CAS Number | 144650-01-1 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar organic solvents and water (as hydrochloride salt) |
Applications in Organic Synthesis: Precursor to Heterocycles
The primary utility of 2,3-dimethoxybenzamidine in organic synthesis lies in its role as a precursor for the construction of various heterocyclic systems, particularly those of interest in drug discovery. The amidine moiety serves as a versatile building block for cyclocondensation reactions.
Synthesis of Substituted Pyrimidines
A common and powerful application of benzamidines is in the synthesis of 2,4,6-trisubstituted pyrimidines through condensation with 1,3-dicarbonyl compounds. This reaction provides a straightforward entry to a class of compounds with a broad range of biological activities.
Experimental Protocol: Synthesis of 2-(2,3-Dimethoxyphenyl)-4,6-dimethylpyrimidine
This protocol is a representative example of the synthesis of a substituted pyrimidine from 2,3-dimethoxybenzamidine and acetylacetone.
Materials:
-
2,3-Dimethoxybenzamidine Hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium Ethoxide
-
Ethanol
Procedure:
-
Sodium metal (1.1 eq) is dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
2,3-Dimethoxybenzamidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature to liberate the free base.
-
Acetylacetone (1.0 eq) is added to the reaction mixture.
-
The mixture is heated at reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(2,3-dimethoxyphenyl)-4,6-dimethylpyrimidine.
Potential for Other Heterocyclic Systems
Beyond pyrimidines, 2,3-dimethoxybenzamidine can potentially serve as a precursor for other important heterocyclic scaffolds, including:
-
Triazines: By reacting with appropriate 1,2,4-tricarbonyl or related synthons.
-
Quinazolines: Through condensation with ortho-aminoaryl aldehydes or ketones, or via other multi-component reactions.
The development of specific protocols for these transformations using 2,3-dimethoxybenzamidine represents an area for further research.
Data Presentation
Due to the limited availability of published experimental data specifically for 2,3-dimethoxybenzamidine and its derivatives, this section provides a template for the type of quantitative data that should be collected and organized. Researchers are encouraged to populate this data as it becomes available.
Table 1: Physicochemical and Spectroscopic Data for 2,3-Dimethoxybenzamidine Hydrochloride
| Parameter | Value |
| Melting Point (°C) | Data not available |
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
| Mass Spec (m/z) | Data not available |
| IR (cm⁻¹) | Data not available |
Table 2: Reaction Data for the Synthesis of 2-(2,3-Dimethoxyphenyl)-4,6-dimethylpyrimidine
| Parameter | Value |
| Yield (%) | Data not available |
| Melting Point (°C) | Data not available |
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
| Mass Spec (m/z) | Data not available |
| IR (cm⁻¹) | Data not available |
Signaling Pathways and Drug Development
While no specific signaling pathways have been directly linked to 2,3-dimethoxybenzamidine in the literature, its derivatives, particularly pyrimidines and quinazolines, are known to target a wide range of biological pathways implicated in various diseases. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature these heterocyclic cores. The 2,3-dimethoxy substitution pattern can influence the binding affinity and selectivity of these compounds for their target proteins.
The general workflow for utilizing 2,3-dimethoxybenzamidine in a drug discovery program would involve its use as a scaffold to generate a library of diverse heterocyclic compounds. These compounds would then be screened against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors. Hits from this initial screening would then undergo further optimization of their structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
2,3-Dimethoxybenzamidine holds significant potential as a versatile precursor in organic synthesis, particularly for the generation of libraries of heterocyclic compounds for drug discovery. While specific experimental data for this compound is currently scarce in the public domain, this guide provides a solid foundation for its synthesis and application based on well-established chemical principles. The detailed protocols and workflow diagrams presented herein are intended to empower researchers to explore the utility of this promising building block in their synthetic endeavors. Further research into the reactivity of 2,3-dimethoxybenzamidine and the biological activities of its derivatives is warranted and encouraged.
References
Exploratory Studies on the Mechanism of Action of 2,3-Dimethoxy-benzamidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-benzamidine is a versatile chemical compound recognized for its utility as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a benzamidine core with two methoxy groups, imparts favorable properties such as enhanced solubility and reactivity, making it a valuable building block in pharmaceutical and agrochemical research.[1] While extensive research details the application of this compound in the synthesis of targeted therapeutic agents, including high-affinity ligands for CNS dopamine D2 receptors, a comprehensive understanding of its intrinsic mechanism of action remains an area of active investigation.[2] This technical guide synthesizes the available information on the broader class of benzamidine derivatives to infer potential mechanisms of action for this compound and to provide a framework for future exploratory studies.
Postulated Mechanisms of Action Based on Benzamidine and its Derivatives
The mechanism of action for this compound has not been fully elucidated in publicly available research. However, based on the well-established activities of the parent compound, benzamidine, and other substituted benzamidine derivatives, several potential mechanisms can be proposed.
Inhibition of Serine Proteases
Benzamidine is a well-documented reversible, competitive inhibitor of trypsin and trypsin-like serine proteases.[3][4] The core benzamidine moiety is known to interact with the S1 pocket of these enzymes.[5] This interaction is a hallmark of this class of inhibitors.[5] It is plausible that this compound retains this inhibitory activity. The methoxy substitutions on the phenyl ring could modulate the binding affinity and selectivity for different serine proteases.
Table 1: Inhibitory Activity of Benzamidine Against Serine Proteases
| Enzyme | Inhibition Constant (Ki) | Notes |
| Trypsin | 19 µM | Reversible, competitive inhibition.[4] |
| Boar Sperm Acrosin | 4 µM | - |
Modulation of Cell Signaling Pathways
Recent studies on various benzamide and benzimidazole derivatives have revealed their capacity to modulate key cellular signaling pathways implicated in cancer and inflammatory diseases. This suggests that this compound could potentially exert its effects through similar mechanisms.
-
Hedgehog Signaling Pathway: Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is often dysregulated in cancer.[6][7] These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.[6][7]
-
NOD2 Signaling Pathway: Benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[8][9] NOD2 is an intracellular pattern recognition receptor involved in the inflammatory response to bacterial components.[8][9]
Key Experimental Protocols for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of serine proteases.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate at known concentrations in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound.
-
Incubate the mixture for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Cell-Based Signaling Pathway Analysis
Objective: To assess the effect of this compound on specific signaling pathways (e.g., Hedgehog, NF-κB).
Methodology (Example: Hedgehog Pathway Luciferase Reporter Assay):
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., a known Smo inhibitor like vismodegib) and a negative control (vehicle).
-
Pathway Activation: Stimulate the Hedgehog pathway using a recombinant Shh ligand or a Smo agonist (e.g., SAG).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Calculate the IC50 value for the inhibition of pathway activation.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential signaling pathways and experimental approaches, the following diagrams are provided.
Caption: Postulated inhibition of the Hedgehog signaling pathway by this compound.
Caption: A logical workflow for the experimental investigation of this compound's mechanism.
While this compound is a valuable synthetic intermediate, its own biological mechanism of action is not yet well-defined. Based on the known activities of the benzamidine scaffold and related methoxybenzamide derivatives, promising avenues for investigation include its potential as a serine protease inhibitor and a modulator of key cellular signaling pathways such as the Hedgehog pathway. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake exploratory studies aimed at elucidating the precise molecular targets and mechanisms of action of this compound. Such studies are crucial for unlocking the full therapeutic potential of this and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,5-Dimethoxy-benzamidine HCl [benchchem.com]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
In Silico Analysis of 2,3-Dimethoxy-benzamidine: A Technical Guide to Modeling Interactions with Serine Proteases
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the in silico modeling of 2,3-Dimethoxy-benzamidine interactions, with a focus on its potential as a serine protease inhibitor. Due to the absence of specific published studies on the direct interaction of this compound with protein targets, this guide outlines a robust, hypothetical in silico study targeting human trypsin as a representative serine protease. The methodologies, data presentation, and visualizations provided herein serve as a detailed framework for conducting such an investigation.
Introduction
Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, a broad family of enzymes involved in physiological processes ranging from digestion to blood coagulation.[1][2] The inhibitory mechanism typically involves the positively charged amidine group forming a salt bridge with a conserved aspartate residue in the S1 specificity pocket of the enzyme. The substitution pattern on the benzamidine ring plays a crucial role in modulating the binding affinity and selectivity, influenced by factors such as hydrophobicity, electronic properties, and steric bulk.[1] This guide details a hypothetical in silico approach to characterize the binding of this compound to human trypsin, a model serine protease.
Proposed Target and Signaling Context
Human trypsin is selected as the target protein for this hypothetical study due to the extensive structural and functional data available, and its well-characterized interaction with the parent benzamidine molecule. Trypsin is a key digestive enzyme, and its dysregulation is implicated in various pathological conditions. Understanding the interaction of substituted benzamidines with trypsin can provide a foundation for designing more selective inhibitors for other therapeutically relevant serine proteases like thrombin and plasmin.
Methodologies for In Silico Analysis
A combination of molecular docking and molecular dynamics (MD) simulations is proposed to provide a comprehensive understanding of the binding of this compound to human trypsin.
Experimental Protocols
3.1.1 Protein and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of human trypsin in complex with benzamidine (e.g., PDB ID: 1S0R) will be obtained from the Protein Data Bank.
-
Protein Preparation: The protein structure will be prepared using a molecular modeling suite. This process includes:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of hydrogen atoms.
-
Assignment of protonation states for titratable residues at physiological pH.
-
Energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation: A 3D structure of this compound will be generated. The ligand will be energy minimized using a suitable force field (e.g., MMFF94).
3.1.2 Molecular Docking
-
Binding Site Definition: The binding site will be defined as a grid box centered on the co-crystallized benzamidine in the S1 pocket of trypsin.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding pose of this compound within the defined binding site. The docking algorithm will generate multiple binding conformations, which will be ranked based on their predicted binding affinity (docking score).
-
Pose Analysis: The top-ranked docking poses will be visually inspected to analyze the key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and the protein.
3.1.3 Molecular Dynamics Simulation
-
System Setup: The top-ranked protein-ligand complex from the docking study will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.
-
Simulation Protocol:
-
The system will be energy minimized.
-
The system will be gradually heated to 310 K and equilibrated under NVT and NPT ensembles.
-
A production MD run of at least 100 ns will be performed.
-
-
Trajectory Analysis: The MD trajectory will be analyzed to assess the stability of the protein-ligand complex, the persistence of key interactions, and the conformational changes in both the protein and the ligand.
Hypothetical Data and Analysis
The following tables summarize the expected quantitative data from the proposed in silico study. This data is hypothetical and serves as an example of how the results would be presented.
Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (S1 Pocket) | Interaction Type |
| Benzamidine (Control) | -6.5 | 15.8 | Asp189, Ser190, Gly219 | Salt Bridge, H-Bond |
| This compound | -7.2 | 5.1 | Asp189, Ser190, Gly219, Val213 | Salt Bridge, H-Bond, Hydrophobic Interaction |
Molecular Dynamics Simulation Analysis
| System | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Persistent H-Bonds (Ligand-Residue) |
| Trypsin-Benzamidine Complex | 1.2 ± 0.2 | 0.8 ± 0.1 | Amidine-Asp189, Amidine-Ser190 |
| Trypsin-2,3-Dimethoxy-benzamidine Complex | 1.4 ± 0.3 | 1.1 ± 0.2 | Amidine-Asp189, Amidine-Ser190 |
Interpretation of Hypothetical Results
The hypothetical data suggests that the addition of the 2,3-dimethoxy groups could enhance the binding affinity of benzamidine for trypsin. The improved docking score and lower predicted Ki for this compound may be attributed to favorable hydrophobic interactions between the methoxy groups and residues lining the S1 pocket, such as Val213. The MD simulation results would be expected to show a stable binding mode for both ligands, with the key salt bridge to Asp189 being maintained throughout the simulation. A slightly higher RMSD for the this compound complex might indicate some flexibility of the methoxy groups within the binding pocket.
Conclusion
This technical guide outlines a detailed in silico workflow for investigating the interactions of this compound with serine proteases, using human trypsin as a model system. The proposed methodologies, including molecular docking and molecular dynamics simulations, provide a powerful approach to predict binding affinity, identify key interactions, and assess the stability of the protein-ligand complex. The structured presentation of hypothetical data serves as a template for reporting the findings of such a study. This framework can be adapted to explore the interactions of this compound and other derivatives with a range of therapeutically relevant serine proteases, thereby guiding future drug discovery and development efforts.
References
The Versatile Benzamidine Scaffold: A Comprehensive Review in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamidine moiety, a core structural feature in a multitude of biologically active compounds, continues to be a focal point in medicinal chemistry. Its ability to mimic the side chain of arginine allows it to effectively interact with the active sites of various enzymes, particularly serine proteases, making it a privileged scaffold in drug design. This technical guide provides an in-depth review of benzamidine derivatives, summarizing their therapeutic applications, structure-activity relationships, and key experimental methodologies for their synthesis and evaluation.
Benzamidine Derivatives as Anticoagulants
Benzamidine derivatives have been extensively investigated as anticoagulants due to their potent and selective inhibition of key enzymes in the coagulation cascade, such as thrombin and Factor Xa.
Mechanism of Action
The primary anticoagulant effect of benzamidine derivatives stems from their ability to act as competitive inhibitors of serine proteases in the coagulation cascade. The positively charged amidinium group of the benzamidine scaffold forms a strong salt bridge with the carboxylate side chain of an aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This interaction, along with other hydrophobic and hydrogen bonding interactions with the enzyme's active site, effectively blocks the substrate from binding and halts the coagulation process.
A simplified representation of the coagulation cascade and the points of inhibition by benzamidine derivatives is illustrated below.
Methodological & Application
Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 2,3-Dimethoxy-benzamidine hydrochloride, a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical sciences. The protocol details a two-step process based on the classical Pinner reaction, starting from 2,3-dimethoxybenzonitrile.
Introduction
Benzamidine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of various enzymes, including serine proteases, and have applications in the development of anticoagulants, anticancer agents, and other therapeutics. The specific substitution pattern of the benzene ring can significantly influence the compound's biological activity and pharmacokinetic properties. This compound, in particular, offers a unique scaffold for further chemical modification and exploration of its therapeutic potential.[1]
This protocol outlines the synthesis of this compound hydrochloride via the Pinner reaction. This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester (Pinner salt), which is subsequently converted to the corresponding amidine by treatment with ammonia.[2][3]
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Pinner Salt: 2,3-Dimethoxybenzonitrile reacts with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2,3-dimethoxybenzimidate hydrochloride.
-
Ammonolysis: The intermediate Pinner salt is then treated with a source of ammonia to yield the final product, this compound hydrochloride.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Dimethoxybenzonitrile | ≥98% | Commercially Available |
| Anhydrous Ethanol | ACS Grade | Commercially Available |
| Hydrogen Chloride Gas | Anhydrous | Commercially Available |
| Anhydrous Diethyl Ether | ACS Grade | Commercially Available |
| Ammonia (e.g., in ethanol) | Various | Commercially Available |
| Ammonium Carbonate | ACS Grade | Commercially Available |
Step 1: Synthesis of Ethyl 2,3-Dimethoxybenzimidate Hydrochloride (Pinner Salt)
-
A solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C.
-
The stream of HCl gas is continued until the solution is saturated and a precipitate of the Pinner salt may begin to form.
-
The reaction mixture is then stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time (typically several hours to overnight) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess HCl and solvent.
-
The crude Pinner salt is often washed with anhydrous diethyl ether to remove any unreacted starting material and dried under vacuum. This intermediate is typically used in the next step without further purification due to its hygroscopic and unstable nature.[3]
Step 2: Synthesis of this compound Hydrochloride
-
The crude ethyl 2,3-dimethoxybenzimidate hydrochloride from the previous step is dissolved in a suitable anhydrous solvent, such as ethanol or methanol.
-
The solution is cooled in an ice bath.
-
A solution of ammonia in the corresponding alcohol or another source of ammonia, such as ammonium carbonate, is added portion-wise to the stirred solution of the Pinner salt.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as indicated by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve filtration to remove any inorganic salts (e.g., ammonium chloride) that have precipitated.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the pure product as a crystalline solid.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.67 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 2,3-dimethoxybenzenecarboximidamide;hydrochloride |
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (singlets), Amidine protons (broad singlets). |
| ¹³C NMR | Aromatic carbons, Methoxy carbons, Amidine carbon. |
| IR (KBr) | N-H stretching, C=N stretching, C-O stretching, Aromatic C-H stretching. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the free base (C₉H₁₂N₂O₂). |
Note: Specific chemical shifts and peak positions will depend on the solvent and instrument used for analysis. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound hydrochloride.
Logical Relationship of the Pinner Reaction Mechanism
Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.
Applications in Drug Development
Benzamidine-containing compounds have been investigated for a wide range of therapeutic applications. Their ability to inhibit serine proteases makes them attractive candidates for the development of drugs for thrombotic disorders. Furthermore, the benzamidine scaffold is present in various compounds with demonstrated anti-cancer and anti-parasitic activities. The 2,3-dimethoxy substitution pattern on the aromatic ring can influence the compound's binding affinity to target proteins and its overall pharmacological profile. This synthesized intermediate can be utilized in the following areas of research:
-
Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
-
Lead Optimization: As a starting point for the synthesis of more complex molecules with improved potency and selectivity.
-
Chemical Biology: As a tool compound to probe the function of specific enzymes or signaling pathways.[1]
Safety Precautions
-
This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Anhydrous hydrogen chloride is a corrosive and toxic gas. Handle with extreme care using appropriate safety equipment.
-
Anhydrous reagents and solvents are required for the Pinner reaction to be successful.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
This protocol provides a solid foundation for the successful synthesis of this compound hydrochloride. Researchers are encouraged to adapt and optimize the conditions based on their specific laboratory setup and requirements.
References
Application Notes and Protocols for 2,3-Dimethoxy-benzamidine as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, primarily targeting trypsin-like enzymes that cleave peptide bonds after basic amino acid residues such as arginine and lysine.
Mechanism of Action
Benzamidine inhibitors function by mimicking the side chain of arginine or lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases. The positively charged amidinium group forms a salt bridge with a conserved aspartic acid residue (Asp189) at the bottom of the S1 pocket, effectively blocking substrate access to the catalytic triad (Ser195, His57, Asp102) and preventing catalysis.
The 2,3-dimethoxy substitution on the benzene ring is expected to influence the inhibitor's potency and selectivity through electronic and steric effects. Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzamidines have shown that both the hydrophobicity and electron-donating or -withdrawing nature of the substituents can affect the binding affinity for different serine proteases[1][2][3]. The methoxy groups at the 2 and 3 positions may alter the charge distribution and conformation of the benzamidine core, potentially leading to altered binding kinetics compared to the unsubstituted parent compound.
Quantitative Data
As of the latest literature review, specific IC50 or Ki values for 2,3-Dimethoxy-benzamidine against common serine proteases have not been published. However, the inhibitory constants for the parent compound, benzamidine, are well-documented and serve as a valuable benchmark. Researchers are encouraged to perform their own enzymatic assays to determine the precise inhibitory constants for this compound against their protease of interest.
Table 1: Inhibitory Constants (Ki) of Benzamidine against Various Serine Proteases
| Serine Protease | Ki (µM) |
| Trypsin | 18.4 - 35[4] |
| Thrombin | 220[4] |
| Plasmin | 350[4] |
Note: These values are for the unsubstituted benzamidine and should be used as a reference. The actual inhibitory activity of this compound may vary.
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the serine protease activity.
Materials:
-
Target serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
This compound hydrochloride
-
Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the 10 mM stock solution in the assay buffer to obtain a range of concentrations (e.g., 1 mM, 500 µM, 250 µM, etc.).
-
Prepare enzyme and substrate solutions: Dilute the serine protease and chromogenic substrate to their optimal working concentrations in the assay buffer. The final enzyme concentration should result in a linear rate of substrate hydrolysis over the measurement period. The substrate concentration should ideally be at or near its Km value.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add the enzyme solution and an equivalent volume of DMSO (without inhibitor) as used for the inhibitor wells.
-
Inhibitor wells: Add the enzyme solution and the different concentrations of the this compound dilutions.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the chromogenic substrate solution to all wells (except the blank) to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well.
-
Normalize the velocities of the inhibitor wells to the average velocity of the control wells (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Vary substrate and inhibitor concentrations: Set up a matrix of experiments in a 96-well plate where both the substrate concentration and the inhibitor concentration are varied. A typical setup would involve several substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) and several inhibitor concentrations (including a zero-inhibitor control).
-
Perform the assay:
-
Add the enzyme, inhibitor, and assay buffer to the wells and pre-incubate as described in Protocol 1.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Monitor the reaction kinetics as in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all conditions.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the Ki value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the change in the apparent Km.
-
Visualizations
Caption: Experimental workflow for inhibitor characterization.
Caption: Simplified thrombin signaling pathway.
Caption: Logical relationship of inhibitor action.
Conclusion
This compound represents a promising candidate for the development of novel serine protease inhibitors. The provided protocols offer a robust framework for researchers to quantitatively assess its inhibitory potential and elucidate its mechanism of action. While direct inhibitory data for this specific compound is currently unavailable, the information on the parent benzamidine molecule provides a solid foundation for initiating these studies. The insights gained from such experiments will be crucial for the rational design and development of next-generation therapeutics targeting serine protease-mediated pathologies.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application of 2,3-Dimethoxy-benzamidine in pharmaceutical intermediate synthesis.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethoxy-benzamidine is a versatile substituted benzamidine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. The presence of the dimethoxy and amidine functionalities imparts unique reactivity, making it a valuable precursor for the construction of heterocyclic scaffolds, particularly pyrimidines, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this compound in pharmaceutical synthesis is in the construction of substituted pyrimidine rings. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition and antiviral effects. The 2,3-dimethoxy-phenyl moiety introduced from this building block can play a significant role in the binding of the final drug molecule to its biological target.
A key reaction is the cyclocondensation of this compound with various dicarbonyl compounds or their equivalents to form the pyrimidine core. This approach offers a convergent and efficient route to highly functionalized pyrimidine intermediates.
Data Presentation
| Product | Reagents | Reaction Type | Yield (%) | Reference |
| 2-(2,3-Dimethoxyphenyl)pyrimidine-5-carboxylic acid methyl ester | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Cyclocondensation | 81 | [1] |
| 2-(2,3-Dimethoxyphenyl)-4-hydroxypyrimidine | Ethyl acetoacetate | Cyclocondensation | ||
| 2-(2,3-Dimethoxyphenyl)-4-amino-pyrimidine | Malononitrile | Cyclocondensation |
Yields for these reactions are not explicitly reported for the this compound substrate in the searched literature but are common reactions for benzamidines.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,3-Dimethoxyphenyl)pyrimidine-5-carboxylic acid methyl ester
This protocol is based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Methanol (MeOH), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous methanol, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The reaction is reported to provide the 2-(2,3-dimethoxyphenyl)pyrimidine-5-carboxylic acid methyl ester in 81% yield.[1]
Visualizations
Synthesis of Pyrimidine Intermediate
Caption: General workflow for the synthesis of pyrimidine intermediates.
Potential Signaling Pathway Inhibition
While a specific signaling pathway for a drug derived directly from this compound was not identified in the literature search, related benzamide and pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such compounds.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 2,3-Dimethoxy-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-benzamidine is a small molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as privileged scaffolds in drug discovery due to their ability to mimic protonated arginine and lysine residues. This structural feature allows them to interact with the active sites of a diverse range of biological targets, particularly enzymes that recognize these amino acids. Consequently, molecules containing the benzamidine moiety are frequently investigated as potential inhibitors in high-throughput screening (HTS) campaigns for various therapeutic areas.
Given its structural features, this compound is a candidate for screening against several important enzyme classes known to be targeted by similar compounds. These include Poly (ADP-ribose) Polymerases (PARPs) involved in DNA repair, Sirtuins (SIRTs) which are NAD+-dependent deacetylases, and various serine proteases. Additionally, substituted benzamides have been identified as ligands for G-protein coupled receptors, such as dopamine receptors.
This document provides detailed application notes and generalized protocols for conducting high-throughput screening assays to evaluate the inhibitory potential of this compound against three representative and prominent drug targets: PARP1, SIRT2, and a generic serine protease.
Section 1: PARP1 Inhibition Assay
Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Substituted benzamides are a well-established class of PARP inhibitors. A fluorescence polarization (FP) assay is a robust and homogeneous method well-suited for HTS of PARP1 inhibitors.
Signaling Pathway
Experimental Protocol: PARP1 Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP-based assay to screen for inhibitors of PARP1. The assay measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme.
Materials:
-
Human recombinant PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (e.g., a Bodipy-labeled olaparib analog)
-
NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT
-
This compound and control compounds in 100% DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Enzyme/DNA/Tracer Mix Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and the fluorescent tracer in assay buffer. The final concentrations should be optimized to give a stable and robust FP window.
-
Dispensing Reagents: Add the Enzyme/DNA/Tracer mix to the compound-plated wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Reaction Initiation: Initiate the PARP1 enzymatic reaction by adding NAD+ to all wells.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
Data Presentation
| Compound | IC50 (µM) | Z' Factor |
| This compound | 5.2 | 0.78 |
| Olaparib (Control) | 0.005 | 0.85 |
| DMSO (Negative Control) | - | 0.82 |
| Hypothetical data for illustrative purposes. |
Experimental Workflow
Section 2: SIRT2 Inhibition Assay
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in various cellular processes, including cell cycle regulation and microtubule dynamics. It is considered a therapeutic target for neurodegenerative diseases and cancer. A luminescence-based assay that measures the consumption of NAD+ is a common HTS method for sirtuin inhibitors.
Signaling Pathway
Experimental Protocol: SIRT2 Luminescence-Based Assay
This protocol outlines a "glow"-type luminescence assay to screen for SIRT2 inhibitors by quantifying the amount of NAD+ remaining after the enzymatic reaction.
Materials:
-
Human recombinant SIRT2 enzyme
-
Acetylated peptide substrate (e.g., a peptide derived from p53)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD-Glo™ Reagent (or similar commercial kit for NAD+ detection)
-
This compound and control compounds in 100% DMSO
-
384-well, solid white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well assay plate.
-
Enzyme Addition: Add SIRT2 enzyme diluted in assay buffer to all wells containing compounds and to positive control wells. Add assay buffer without enzyme to "no enzyme" control wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a solution of the acetylated peptide substrate and NAD+ to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Generation: Add the NAD-Glo™ Reagent to each well. This reagent stops the SIRT2 reaction and contains the enzymes and substrates necessary to convert the remaining NAD+ into a luminescent signal.
-
Signal Stabilization: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. A lower signal indicates higher SIRT2 activity (more NAD+ consumed) and thus less inhibition.
Data Presentation
| Compound | IC50 (µM) | Z' Factor |
| This compound | 12.8 | 0.75 |
| Nicotinamide (Control) | 50 | 0.80 |
| DMSO (Negative Control) | - | 0.79 |
| Hypothetical data for illustrative purposes. |
Experimental Workflow
Section 3: Serine Protease Inhibition Assay
Serine proteases are a large family of enzymes with diverse physiological roles, and they are implicated in diseases such as thrombosis, inflammation, and cancer. The amidine group can interact with the aspartate residue in the S1 pocket of many serine proteases, making them a common target for benzamidine-based inhibitors. A fluorogenic assay is a direct and sensitive method for HTS of serine protease inhibitors.[1]
Logical Relationship
Experimental Protocol: Generic Serine Protease Fluorogenic Assay
This protocol describes a general method for screening inhibitors of a serine protease (e.g., Thrombin, Trypsin, or Factor Xa) using a fluorogenic substrate.[1]
Materials:
-
Target Serine Protease (e.g., human Thrombin)
-
Fluorogenic peptide substrate (e.g., a substrate with an AMC or rhodamine leaving group)
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
This compound and control compounds in 100% DMSO
-
384-well, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and a known inhibitor control in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well assay plate.
-
Enzyme Addition: Add the serine protease, diluted in assay buffer, to the wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the reaction.[1]
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence signal over time). Determine the percent inhibition for each compound concentration relative to positive and negative controls.
Data Presentation
| Compound | Target Protease | IC50 (µM) | Z' Factor |
| This compound | Thrombin | 8.9 | 0.81 |
| Argatroban (Control) | Thrombin | 0.01 | 0.88 |
| DMSO (Negative Control) | Thrombin | - | 0.85 |
| Hypothetical data for illustrative purposes. |
Experimental Workflow
References
Application Notes and Protocols: 2,3-Dimethoxy-benzamidine as a Tool Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-benzamidine is a synthetic organic compound belonging to the benzamidine class of molecules. While specific biological data for the 2,3-dimethoxy substituted variant is not extensively available in public-domain literature, the core benzamidine scaffold is a well-established pharmacophore known for its interaction with a variety of enzymes, most notably serine proteases.[1][2] Benzamidines act as competitive inhibitors of trypsin-like serine proteases by mimicking the side chain of arginine and binding to the S1 pocket of the enzyme.[2] This makes this compound a valuable tool compound for screening and as a potential starting point for the development of novel inhibitors targeting enzymes involved in physiological and pathological processes such as coagulation, fibrinolysis, and inflammation.
These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, along with detailed protocols for its characterization as a serine protease inhibitor.
Physicochemical Properties and Storage
While specific data for this compound is limited, general properties for benzamidine derivatives are provided below. Researchers should experimentally determine the properties for the specific compound.
| Property | General Information for Benzamidine Derivatives |
| Appearance | Typically a white to off-white solid. |
| Solubility | Often soluble in water, DMSO, and ethanol.[3] |
| Storage | Store as a solid at -20°C for long-term stability. Prepare aqueous solutions fresh, as they can be sensitive to oxidation.[2] |
| Handling | Use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
Application 1: Serine Protease Inhibition
Mechanism of Action
Benzamidine and its derivatives are classic competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][3] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. This interaction mimics the binding of the natural substrate's arginine or lysine side chain, thereby blocking substrate access to the active site.
Quantitative Data for Benzamidine and Derivatives (for comparison)
| Compound | Target Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 35[3] | Competitive |
| Benzamidine | Plasmin | 350[3] | Competitive |
| Benzamidine | Thrombin | 220[3] | Competitive |
| Pentamidine (Bivalent Benzamidine) | Plasmin | 2.1[4] | Competitive |
| Pentamidine (Bivalent Benzamidine) | Thrombin | 4.5[4] | Competitive |
Experimental Protocols
Protocol 1: In Vitro Trypsin Inhibition Assay (Chromogenic Substrate)
This protocol describes a method to determine the inhibitory potential of this compound against bovine trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
This compound (Test Compound)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or similar chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Dilute further in assay buffer to the desired final concentration (e.g., 10 µg/mL).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 1 mM).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay (e.g., 1 µM to 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the 'Inhibitor' wells.
-
Add 25 µL of assay buffer containing the same percentage of DMSO as the compound dilutions to 'Control' (100% activity) and 'Blank' (no enzyme) wells.
-
Add 25 µL of the diluted trypsin solution to the 'Inhibitor' and 'Control' wells.
-
Add 25 µL of assay buffer to the 'Blank' wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted BAPNA substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the velocity of the 'Blank' wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application 2: Investigating Roles in Signaling Pathways
Serine proteases are critical components of numerous signaling cascades. By inhibiting these enzymes, benzamidine derivatives can be used to probe their function in complex biological systems. A prime example is the coagulation cascade, where multiple serine proteases (e.g., Thrombin, Factor Xa) are sequentially activated.
The Coagulation Cascade as a Target Pathway
The diagram below illustrates the coagulation cascade, highlighting the serine proteases that are potential targets for benzamidine-based inhibitors.
Disclaimer: This document is intended for research use only. The protocols and information provided are general guidelines. Researchers should optimize conditions for their specific experimental setup and conduct appropriate safety assessments before use. The biological activities described for the benzamidine class may not be directly applicable to this compound, and experimental validation is required.
References
Application Notes and Protocols for Testing the Efficacy of 2,3-Dimethoxy-benzamidine
Abstract
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of 2,3-Dimethoxy-benzamidine. Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes including coagulation, inflammation, and cancer progression.[1][2][3][4] This document outlines a systematic approach, commencing with broad-spectrum in vitro screening to identify specific serine protease targets, followed by cell-based assays to determine cellular potency and concluding with a conceptual framework for in vivo efficacy testing. Detailed protocols for key experiments and templates for data presentation are provided to ensure robust and reproducible findings.
Introduction and Rationale
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, playing crucial roles in various biological pathways. Their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[3] The core benzamidine structure is a well-established pharmacophore that acts as a competitive inhibitor by binding to the active site of trypsin-like serine proteases.[2][5] The therapeutic potential of benzamidine derivatives has been explored in diverse areas, including anticoagulation, cancer, and infectious diseases.[6][7][8][9]
While direct biological activity data for this compound is not extensively available, its structural similarity to other biologically active benzamides and benzamidines suggests it may exhibit inhibitory activity against specific serine proteases. For instance, substitutions on the benzamidine ring are known to modulate affinity and selectivity for different enzymes.[4][10] Furthermore, related benzamide structures have shown affinity for neurological targets such as dopamine D2 receptors, suggesting a broader potential biological activity profile that warrants investigation.[11]
Hypothesis: this compound is a selective inhibitor of one or more serine proteases and will demonstrate therapeutic efficacy in a disease model where the target protease(s) is/are dysregulated.
This document provides the experimental design to test this hypothesis.
Experimental Design Workflow
The proposed experimental workflow is a phased approach, starting with broad screening and progressively focusing on the most promising therapeutic application.
Caption: A phased experimental workflow for evaluating this compound.
Phase 1: In Vitro Target Identification and Characterization
Objective: To identify specific serine protease targets of this compound and characterize the inhibitory kinetics.
3.1. Protocol: Serine Protease Inhibition Screening
-
Materials:
-
This compound (stock solution in DMSO).
-
A panel of purified human serine proteases (e.g., Trypsin, Thrombin, Plasmin, Plasma Kallikrein, Urokinase-type Plasminogen Activator (uPA), and a representative Matrix Metalloproteinase (MMP) as a negative control).
-
Corresponding chromogenic or fluorogenic substrates for each protease.
-
Assay buffer appropriate for each enzyme.
-
96-well microplates.
-
Microplate reader.
-
-
Methodology:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range is 100 µM down to 1 nM.
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 80 µL of the specific serine protease solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the corresponding substrate.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Calculate the reaction velocity (rate of substrate cleavage) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
3.2. Data Presentation: Initial Screening
Summarize the screening results in a table to identify proteases that are significantly inhibited.
| Enzyme | This compound % Inhibition (at 10 µM) |
| Trypsin | |
| Thrombin | |
| Plasmin | |
| Kallikrein | |
| uPA | |
| MMP-9 |
3.3. Protocol: Kinetic Analysis of Inhibition
For proteases showing significant inhibition (>50% at 10 µM), perform a detailed kinetic analysis to determine the IC50 and the inhibition constant (Ki).
-
Methodology for IC50 Determination:
-
Follow the screening protocol using a finer serial dilution of this compound centered around the estimated inhibitory concentration.
-
Plot percent inhibition versus log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
-
Methodology for Ki and Mechanism Determination (e.g., for a competitive inhibitor):
-
Set up reactions with a fixed concentration of enzyme and inhibitor, but vary the substrate concentration.
-
Repeat for several different inhibitor concentrations.
-
Measure the initial reaction velocities.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot to visualize the mechanism of inhibition. For competitive inhibition, Vmax will remain unchanged while Km will increase with inhibitor concentration.
-
Calculate the Ki value using the appropriate equations (e.g., Cheng-Prusoff equation for competitive inhibitors).
-
3.4. Data Presentation: Kinetic Analysis
| Target Protease | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| e.g., uPA | |||
| e.g., Kallikrein |
Phase 2: Cell-Based Efficacy Evaluation
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on a relevant cancer cell line and to confirm target engagement. For this example, we will assume uPA was identified as a primary target, which is often overexpressed in cancer.
Potential Signaling Pathway:
Caption: Proposed pathway of uPA inhibition by this compound.
4.1. Protocol: Cell Viability (MTT) Assay
-
Cell Line: Select a cell line known to overexpress the target protease (e.g., MDA-MB-231 breast cancer cells for uPA).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
4.2. Protocol: Gelatin Zymography for Protease Activity
-
Objective: To directly measure the effect of the compound on the activity of secreted proteases like uPA and MMPs.
-
Methodology:
-
Culture cells in serum-free media with and without this compound for 24 hours.
-
Collect the conditioned media.
-
Run the media on a non-reducing SDS-PAGE gel containing gelatin.
-
After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and renature the proteases.
-
Incubate the gel in a developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Zones of protease activity will appear as clear bands against a blue background. Quantify band intensity using densitometry.
-
4.3. Data Presentation: Cell-Based Assays
Table 3: Cytotoxicity of this compound
| Cell Line | Treatment Duration | GI50 (µM) |
|---|---|---|
| MDA-MB-231 | 24h | |
| MDA-MB-231 | 48h |
| MDA-MB-231 | 72h | |
Table 4: Effect on Protease Activity (from Zymography)
| Treatment | Relative uPA Activity (%) | Relative MMP-9 Activity (%) |
|---|---|---|
| Vehicle Control | 100 | 100 |
| 2,3-DMB (GI50 Conc.) |
| 2,3-DMB (2x GI50 Conc.) | | |
Phase 3: In Vivo Proof-of-Concept
Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and preliminary toxicity of this compound in a relevant animal model.
5.1. Experimental Design: Xenograft Mouse Model
-
Model: Athymic nude mice implanted subcutaneously with MDA-MB-231 cells.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, PEG400).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg).
-
Group 3: this compound (High Dose, e.g., 50 mg/kg).
-
Group 4: Positive control (standard-of-care chemotherapy).
-
-
Dosing: Intraperitoneal (i.p.) or oral (p.o.) administration, daily for 21-28 days, starting when tumors reach a palpable size (~100 mm³).
-
Endpoints:
-
Primary: Tumor volume (measured twice weekly), tumor weight at study termination.
-
Secondary: Animal body weight (as a measure of toxicity), survival.
-
Exploratory: Collection of tumor tissue at endpoint for biomarker analysis (e.g., IHC for proliferation markers, zymography for protease activity).
-
5.2. Data Presentation: In Vivo Efficacy
Table 5: Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | N/A | ||
| 2,3-DMB (Low Dose) | |||
| 2,3-DMB (High Dose) |
| Positive Control | | | |
Conclusion
This document outlines a structured, hypothesis-driven approach to evaluate the efficacy of this compound. The phased experimental design allows for go/no-go decisions at critical junctures, from initial target identification to in vivo validation. The provided protocols and data presentation formats are intended to serve as a guide for generating high-quality, interpretable data for researchers in the field of drug discovery and development.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Novel plasma kallikrein inhibitors of the benzamidine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dimethoxy-benzamidine HCl [benchchem.com]
- 11. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of 2,3-Dimethoxy-benzamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the crystallization of 2,3-dimethoxy-benzamidine derivatives, a class of compounds with potential applications in medicinal chemistry. The following protocols are designed to serve as a starting point for obtaining high-quality single crystals suitable for X-ray diffraction analysis, which is crucial for determining three-dimensional molecular structures and understanding structure-activity relationships (SAR).
Introduction to Crystallization of this compound Derivatives
Benzamidine and its derivatives are recognized for their interactions with various biological targets, often acting as inhibitors of serine proteases. The 2,3-dimethoxy substitution pattern on the phenyl ring can influence the molecule's conformation, solubility, and intermolecular interactions, thereby presenting specific challenges and opportunities in the crystallization process.
Obtaining high-quality single crystals is a critical step in drug development, enabling the precise determination of molecular geometry, which in turn informs lead optimization and supports intellectual property claims. The success of crystallization is dependent on several factors, including the purity of the compound, choice of solvent, temperature, and the specific crystallization technique employed. This document outlines three common crystallization methods: slow evaporation, vapor diffusion, and solvent layering.
Data Presentation: Crystallographic Data of a 2,3-Dimethoxy-benzamide Derivative
While specific crystallographic data for a broad range of this compound derivatives is not widely available in the public domain, the following table summarizes the data for a related compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. This can serve as a reference for the types of crystal systems and unit cell parameters that might be expected.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | 7.6152 | 15.5513 | 7.5891 | 90 | 115.883 | 90 |
Experimental Protocols
It is imperative to begin with a highly purified compound (>95%), as impurities can significantly impede crystal growth.
Protocol 1: Slow Evaporation
This is often the most straightforward method for growing single crystals. It relies on the gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and crystal formation.
Materials:
-
Purified this compound derivative (5-20 mg)
-
Selection of solvents (e.g., ethanol, ethyl acetate, acetone, methanol, chloroform)
-
Small, clean vials (e.g., 1-4 mL)
-
Parafilm or vial caps with a small needle hole
Procedure:
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature. For benzamide derivatives, methanol and acetone have been noted as effective solvents.
-
Dissolution: Dissolve 5-20 mg of the purified compound in 0.5-2 mL of the chosen solvent in a clean vial. Gentle warming can be applied to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the warm solution through a syringe filter into a clean vial.
-
Evaporation: Cover the vial with parafilm and puncture it with a needle to allow for slow solvent evaporation. Alternatively, use a vial cap that is not tightly sealed.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Vapor Diffusion
This technique is particularly effective when only small quantities of the compound are available and involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, reducing its solubility and inducing crystallization.
Materials:
-
Purified this compound derivative (2-10 mg)
-
A "good" solvent in which the compound is soluble (e.g., dichloromethane, chloroform, toluene, THF)
-
A volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether)
-
A small inner vial and a larger outer vial or beaker that can be sealed.
-
Grease for sealing (optional)
Procedure:
-
Preparation of the Inner Vial: Dissolve 2-10 mg of the compound in a minimal amount of the "good" solvent in the small inner vial.
-
Preparation of the Outer Vial: Add a larger volume of the "anti-solvent" to the outer vial.
-
Assembly: Place the inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.
-
Sealing and Incubation: Seal the outer vial tightly with a cap or parafilm. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to become supersaturated and crystallize. Place the setup in a vibration-free environment.
-
Monitoring and Harvesting: Observe for crystal growth over several days to weeks. Once suitable crystals are formed, carefully retrieve them.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This method involves carefully layering a solution of the compound with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.
Materials:
-
Purified this compound derivative
-
A solvent in which the compound is soluble (e.g., dichloromethane, chloroform)
-
A miscible anti-solvent of a different density in which the compound is insoluble (e.g., ethanol, hexane)
-
A narrow container such as a test tube or NMR tube.
Procedure:
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the denser solvent.
-
Layering: Carefully and slowly add the less dense anti-solvent down the side of the container to form a distinct layer on top of the compound solution. A syringe or pipette can be used for this purpose.
-
Incubation: Seal the container and leave it in a vibration-free location.
-
Monitoring and Harvesting: Crystals will typically form at the interface of the two solvents. Once they have reached a suitable size, they can be carefully harvested.
Mandatory Visualizations
Experimental Workflow for Crystallization
Caption: General experimental workflow for the crystallization of this compound derivatives.
Potential Signaling Pathway Involvement
Benzamide and benzamidine derivatives have been investigated for their roles in various signaling pathways. For instance, some benzamides have been explored as inhibitors in the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. Benzamidines are known inhibitors of serine proteases, which are key components of pathways like blood coagulation and fibrinolysis.
Application Notes and Protocols: 2,3-Dimethoxy-benzamidine in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules based on specific, reversible interactions between a target molecule and an immobilized ligand. 2,3-Dimethoxy-benzamidine is a synthetic ligand that can be used for the purification of a specific class of enzymes known as serine proteases. These enzymes play crucial roles in various physiological processes, and their purification is often a critical step in research and drug development.
This document provides detailed application notes and protocols for the use of this compound in affinity chromatography. While specific data for this compound is not widely published, the principles and protocols are based on the well-established use of benzamidine and its derivatives, such as p-aminobenzamidine, in the purification of serine proteases.[1][2][3]
Principle of Operation
The principle behind the use of this compound in affinity chromatography lies in its ability to act as a competitive inhibitor for serine proteases. The benzamidine moiety mimics the structure of arginine and lysine side chains, which are the natural substrates for many serine proteases like trypsin and thrombin. This allows the ligand to bind reversibly to the active site of these enzymes.[4][5][6][7]
The 2,3-dimethoxy substitution on the benzene ring may influence the binding affinity and selectivity of the ligand for different serine proteases compared to unsubstituted benzamidine. These substitutions can affect the electronic properties and steric hindrance of the ligand, potentially leading to more specific interactions.
The general workflow involves the following steps:
-
Immobilization: this compound is covalently coupled to a solid support matrix, typically agarose beads.
-
Binding: A solution containing the target serine protease is passed through a column packed with the affinity resin. The serine protease binds specifically to the immobilized ligand.
-
Washing: Unbound proteins and contaminants are washed away from the column.
-
Elution: The bound serine protease is recovered by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by lowering the pH or by adding a competitive inhibitor.
Key Applications
-
Purification of Serine Proteases: This is the primary application, allowing for the isolation of high-purity serine proteases from complex mixtures like cell lysates or culture supernatants.[1][8] Examples of target enzymes include:
-
Removal of Proteases from Protein Samples: In the production of recombinant proteins, fusion tags are often cleaved using a serine protease like thrombin. This compound affinity chromatography can be used to efficiently remove the protease from the final product.[1][9]
-
Study of Enzyme-Inhibitor Interactions: The affinity matrix can be used to study the binding kinetics and specificity of different serine proteases for the this compound ligand.
Quantitative Data Summary
The following tables summarize typical quantitative data for benzamidine-based affinity chromatography resins. These values should be considered as a starting point for optimization when using a this compound resin.
Table 1: Resin Characteristics
| Parameter | Typical Value |
| Support Matrix | Highly cross-linked agarose (e.g., Sepharose 4 Fast Flow, Sepharose 6B)[1][2][3] |
| Particle Size | 45-165 µm[2][3] |
| Ligand | This compound (immobilized) |
| Ligand Density | 7-10 µmol/mL of drained media[3][10] |
| Binding Capacity | >25-35 mg trypsin/mL of drained medium[1][10][11] |
| pH Stability (Long Term) | 3-11[2][3] |
| pH Stability (Short Term) | 2-13[2][3] |
Table 2: Recommended Operational Parameters
| Parameter | Recommendation |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[1][2][11] |
| Elution Buffer (Low pH) | 50 mM Glycine-HCl, pH 3.0[8][11] or 10 mM HCl, 0.5 M NaCl, pH 2.0[11] |
| Elution Buffer (Competitive) | 20 mM p-aminobenzamidine in binding buffer[2][11] |
| Linear Flow Rate | 75 cm/h[2][3] |
| Storage Solution | 20% Ethanol in 0.05 M acetate buffer, pH 4.0, at 4-8°C[11][12] |
Experimental Protocols
Protocol 1: Column Packing and Equilibration
-
Prepare the Slurry: If the resin is supplied in a storage solution, decant the solution and replace it with binding buffer to create a slurry with a resin-to-buffer ratio of approximately 75:25.[2]
-
Degas the Slurry: Gently stir the slurry under vacuum to remove any dissolved air.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Avoid introducing air bubbles.
-
Start the Flow: Open the column outlet and begin pumping binding buffer through the column at a flow rate slightly higher than the intended operational flow rate to settle the bed.
-
Equilibrate the Column: Wash the packed column with 5-10 column volumes (CV) of binding buffer until the pH and conductivity of the effluent match that of the buffer.
Protocol 2: Affinity Purification of a Serine Protease
-
Sample Preparation: Clarify the sample by centrifugation or filtration (0.45 µm) to remove any particulate matter. Ensure the sample is in a buffer compatible with the binding buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein.
-
Wash: Wash the column with 5-10 CV of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Low pH Elution: Apply the low pH elution buffer to the column. Collect fractions and immediately neutralize them with 1 M Tris-HCl, pH 9.0 to prevent denaturation of the eluted protein.[11]
-
Competitive Elution: Apply the competitive elution buffer. Collect fractions. Note that the competitive inhibitor will also absorb at 280 nm, so protein-containing fractions should be identified by other methods such as SDS-PAGE or activity assays.[11]
-
-
Analysis: Analyze the collected fractions for protein content and purity using methods like SDS-PAGE, Western blotting, or enzyme activity assays.
Protocol 3: Column Regeneration and Storage
-
Regeneration: To regenerate the column, wash it with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle 2-3 times.[2][3]
-
Re-equilibration: After regeneration, wash the column with 5-10 CV of binding buffer.
-
Storage: For long-term storage, wash the column with 5 CV of distilled water followed by 5 CV of the storage solution. Store the column at 4-8°C.
Visualizations
Caption: Interaction of this compound with the active site of a serine protease.
References
- 1. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.by.prom.st [storage.by.prom.st]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 11. gels.yilimart.com [gels.yilimart.com]
- 12. bvchroma.com [bvchroma.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2,3-Dimethoxy-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-benzamidine is a derivative of benzamidine, a well-established competitive inhibitor of serine proteases. Benzamidine and its analogs are widely recognized for their ability to bind to the active site of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The benzamidine moiety typically interacts with the S1 specificity pocket of these enzymes. The addition of the 2,3-dimethoxy groups to the phenyl ring is anticipated to modulate the inhibitory potency and selectivity of the compound.
These application notes provide a comprehensive guide for researchers to develop and conduct enzyme inhibition assays using this compound. The protocols focus on two primary target classes for benzamidine derivatives: digestive serine proteases (e.g., Trypsin) and serine proteases of the coagulation cascade (e.g., Thrombin and Factor Xa).
Mechanism of Action
Benzamidine and its derivatives act as competitive inhibitors. They mimic the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate group of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket of the enzyme, effectively blocking substrate access to the active site.
Quantitative Data Summary
The following table summarizes the reported inhibition constants (Ki) for the parent compound, benzamidine , against common serine proteases. This data can be used as a starting point for designing dose-response experiments for this compound.
| Enzyme | Substrate | Ki (μM) for Benzamidine |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 18.4 - 35 |
| Thrombin | - | 220 |
| Plasmin | - | 350 |
Signaling Pathways
Understanding the biological context of the target enzymes is crucial for interpreting inhibition data. Below are diagrams of key signaling pathways involving serine proteases that are potential targets for this compound.
Caption: Protein Digestion Pathway.
Caption: The Blood Coagulation Cascade.
Experimental Workflow
The general workflow for determining the inhibitory potential of this compound against a target serine protease is outlined below.
Caption: General Enzyme Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: Trypsin Inhibition Assay (Colorimetric)
This protocol is adapted for determining the inhibition of bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
This compound (test inhibitor)
-
Benzamidine hydrochloride (positive control)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute to the desired working concentration (e.g., 20 nM) in Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound and benzamidine hydrochloride in DMSO.
-
Substrate Solution: Prepare a 1 mM stock solution of L-BAPNA in DMSO. Immediately before use, dilute to the desired working concentration (e.g., 200 µM) in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of Tris-HCl buffer, 25 µL of various concentrations of this compound (serially diluted from the stock solution), and 25 µL of trypsin working solution.
-
Control Wells (No Inhibitor): Add 75 µL of Tris-HCl buffer and 25 µL of trypsin working solution.
-
Positive Control Wells: Add 50 µL of Tris-HCl buffer, 25 µL of various concentrations of benzamidine, and 25 µL of trypsin working solution.
-
Blank Wells: Add 100 µL of Tris-HCl buffer.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the pre-warmed L-BAPNA working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, has a yellow color.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves for each well.
-
Subtract the rate of the blank from all other rates.
-
Plot the percentage of inhibition [(V₀ control - V₀ test) / V₀ control] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Protocol 2: Thrombin/Factor Xa Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibition of coagulation proteases like Thrombin or Factor Xa using a fluorogenic substrate.
Materials:
-
Human α-Thrombin or Human Factor Xa (e.g., from Haematologic Technologies Inc.)
-
This compound (test inhibitor)
-
Appropriate fluorogenic substrate (e.g., Boc-VPR-AMC for Thrombin, Boc-IEGR-AMC for Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of Thrombin or Factor Xa in the assay buffer. Store at -80°C. Dilute to the desired working concentration (e.g., 1-5 nM) in assay buffer just before use.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 50 µL of assay buffer, 25 µL of various concentrations of this compound, and 25 µL of the enzyme working solution.
-
Control Wells (No Inhibitor): Add 75 µL of assay buffer and 25 µL of the enzyme working solution.
-
Blank Wells: Add 100 µL of assay buffer.
-
-
Incubation:
-
Pre-incubate the plate at room temperature or 37°C for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate working solution by diluting the stock solution in the assay buffer to a final concentration equal to its Km value.
-
Initiate the reaction by adding 100 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the initial reaction rates, percentage of inhibition, IC50, and Ki values.
-
Conclusion
These application notes provide a framework for the investigation of this compound as a serine protease inhibitor. By utilizing the provided protocols and understanding the underlying principles of enzyme kinetics and relevant signaling pathways, researchers can effectively characterize the inhibitory profile of this compound and explore its potential applications in drug discovery and development. It is imperative to experimentally determine the specific inhibitory constants for this compound to accurately assess its potency and selectivity.
Troubleshooting & Optimization
Troubleshooting low yield in 2,3-Dimethoxy-benzamidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,3-Dimethoxy-benzamidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2,3-dimethoxybenzonitrile with an alcohol (commonly ethanol) to form an intermediate imino ester salt (Pinner salt), which is then treated with ammonia to yield the final amidine product.[1][2]
Q2: How do the methoxy groups on the aromatic ring affect the reaction?
A2: The two methoxy groups at the 2 and 3 positions are electron-donating. This increases the electron density on the aromatic ring, which can make the nitrile less electrophilic and potentially slow down the initial acid-catalyzed activation step of the Pinner reaction.[1] Careful optimization of acid concentration and reaction time is therefore crucial.
Q3: What are the critical parameters to control for a successful Pinner reaction?
A3: The Pinner reaction is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The presence of water is detrimental as it can lead to the hydrolysis of the intermediate Pinner salt to form the corresponding ester or amide, significantly reducing the yield of the desired amidine.[3][4]
-
Temperature: Low temperatures are generally favored to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride.[1]
-
Acid Catalyst: Anhydrous hydrogen chloride (HCl) gas is the traditional and most effective catalyst.[1][2] Lewis acids can also be used.[3][4] The concentration of the acid must be carefully controlled.
-
Stoichiometry: The molar ratios of the nitrile, alcohol, and acid catalyst need to be optimized for each specific substrate.
Q4: What are the most likely side products that could be lowering my yield?
A4: The primary side products in the synthesis of this compound via the Pinner reaction include:
-
2,3-Dimethoxy-benzamide: Formed by the hydrolysis of the intermediate imino ester.
-
Ethyl 2,3-dimethoxybenzoate: Also a result of hydrolysis of the Pinner salt, particularly if excess water is present.
-
Unreacted 2,3-dimethoxybenzonitrile: Indicating an incomplete reaction.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for troubleshooting.
Experimental Protocol: Pinner Reaction for this compound Synthesis
Materials:
-
2,3-dimethoxybenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or solution in an anhydrous solvent)
Procedure:
-
Pinner Salt Formation:
-
Dissolve 2,3-dimethoxybenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically continued until the Pinner salt precipitates as a white solid.
-
Filter the precipitated Pinner salt under anhydrous conditions and wash with anhydrous diethyl ether.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in an anhydrous solvent (e.g., anhydrous ethanol).
-
Bubble anhydrous ammonia gas through the suspension at 0°C, or add a solution of ammonia in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Troubleshooting Decision Tree
References
Optimization of reaction conditions for 2,3-Dimethoxy-benzamidine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2,3-dimethoxy-benzamidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of 2,3-dimethoxybenzonitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[1][2]
Q2: What is the role of the acid catalyst in the Pinner reaction?
A2: The acid catalyst, typically anhydrous hydrogen chloride, protonates the nitrogen atom of the nitrile group. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]
Q3: Why are anhydrous conditions crucial for the Pinner reaction?
A3: The Pinner reaction must be carried out under strictly anhydrous conditions because the intermediate imino ester salt is highly sensitive to moisture.[3][4] Water can hydrolyze the imino ester to form an ester or a carboxylic acid, leading to unwanted byproducts and a lower yield of the desired amidine.
Q4: What is the optimal temperature for the Pinner reaction?
A4: The initial formation of the Pinner salt is typically carried out at low temperatures, often between 0 and 5 °C, to prevent the thermodynamically unstable imino ester salt from decomposing into an amide and an alkyl chloride.[1][3][4] The subsequent ammonolysis step may be performed at or slightly above room temperature.
Q5: Can other alcohols besides ethanol be used in the Pinner reaction?
A5: Yes, other primary or secondary alcohols can be used.[5][6] However, ethanol is commonly employed due to its reactivity and ease of removal. The choice of alcohol will determine the type of intermediate alkyl imidate salt formed.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes?
-
Answer:
-
Presence of Moisture: The most common reason for failure in a Pinner reaction is the presence of water. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.[3][4]
-
Incomplete Reaction: The reaction time for either the formation of the Pinner salt or the subsequent ammonolysis may have been insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ineffective Acid Catalyst: The hydrogen chloride gas may not have been sufficiently dry, or an inadequate amount was passed through the reaction mixture.
-
Decomposition of Intermediate: The temperature during the formation of the Pinner salt may have been too high, leading to its decomposition.[1][3]
-
Issue 2: Formation of Significant Byproducts
-
Question: I have obtained my product, but it is contaminated with significant amounts of byproducts. What are these byproducts and how can I avoid them?
-
Answer:
-
2,3-Dimethoxybenzoic acid ethyl ester: This can form if water is present in the reaction mixture, leading to the hydrolysis of the intermediate imino ester. To avoid this, maintain strict anhydrous conditions.
-
2,3-Dimethoxybenzamide: This can be formed by the decomposition of the Pinner salt, especially at elevated temperatures.[1] Maintaining a low temperature during the initial phase of the reaction is crucial.
-
Orthoester: If an excess of alcohol is used, it can react further with the Pinner salt to form an orthoester.[1][2] Stoichiometric control of the alcohol is important.
-
Issue 3: The Reaction Stalls and Does Not Proceed to Completion
-
Question: My reaction starts but seems to stop before all the starting material is consumed. What could be the issue?
-
Answer:
-
Insufficient Acid Catalyst: The amount of hydrogen chloride may be insufficient to catalyze the reaction to completion. Ensure a continuous stream of dry HCl gas is bubbled through the solution for the recommended time.
-
Poor Solubility: The starting material or the intermediate Pinner salt may have poor solubility in the chosen solvent at the reaction temperature. While an excess of the alcohol as a solvent is common, a co-solvent like anhydrous diethyl ether or dichloromethane can sometimes improve solubility.[2]
-
Electron-Rich Substrate: The electron-donating methoxy groups on the aromatic ring of 2,3-dimethoxybenzonitrile can slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down the reaction compared to unsubstituted benzonitrile. A longer reaction time or a slight increase in the amount of acid catalyst might be necessary.
-
Experimental Protocols
Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzaldehyde
This protocol is based on the conversion of an aldehyde to a nitrile.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous sodium formate
-
Formic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 2,3-dimethoxybenzaldehyde (1 equivalent) in formic acid, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous sodium formate (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexane) to afford 2,3-dimethoxybenzonitrile.
Synthesis of this compound Hydrochloride (Pinner Reaction)
Materials:
-
2,3-Dimethoxybenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Anhydrous ammonia gas or a solution of ammonia in an anhydrous solvent
-
Ammonium chloride
Equipment:
-
Oven-dried three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer
-
Ice bath
-
Gas dispersion tube
-
Filtration apparatus (Büchner funnel)
Procedure:
Step 1: Formation of Ethyl 2,3-dimethoxybenzimidate Hydrochloride (Pinner Salt)
-
In an oven-dried three-neck round-bottom flask, dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10 °C.
-
A precipitate of the Pinner salt should form. Continue stirring at 0-5 °C for an additional 12-24 hours.
-
Collect the precipitated ethyl 2,3-dimethoxybenzimidate hydrochloride by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of ammonium chloride as a byproduct is expected.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Data Presentation
Table 1: Optimization of Pinner Salt Formation Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Pinner Salt (%) |
| 1 | -10 | 24 | 85 |
| 2 | 0-5 | 24 | 92 |
| 3 | 10 | 24 | 78 (with some amide byproduct) |
| 4 | 25 (Room Temp) | 12 | 55 (significant amide byproduct) |
Table 2: Optimization of Ammonolysis Conditions
| Entry | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Amidine HCl (%) |
| 1 | Anhydrous NH₃ gas | Ethanol | 0 to RT | 24 | 88 |
| 2 | Sat. NH₃ in Ethanol | Ethanol | RT | 24 | 85 |
| 3 | Ammonium Chloride | Ethanol | 50 | 12 | 65 |
| 4 | Aqueous Ammonia | Ethanol | RT | 24 | <10 (due to hydrolysis) |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound HCl.
Caption: Simplified reaction pathway for the Pinner synthesis of this compound HCl.
References
Technical Support Center: Purification of 2,3-Dimethoxy-benzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-dimethoxy-benzamidine from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Pinner reaction is a widely used and practical method for synthesizing this compound. This reaction involves the acid-catalyzed reaction of 2,3-dimethoxybenzonitrile with an alcohol (e.g., ethanol) to form an intermediate imidate salt, known as a Pinner salt. This salt is then treated with ammonia to yield the final benzamidine product.[1][2]
Q2: What are the most common byproducts in the synthesis of this compound via the Pinner reaction?
A2: The most common byproducts include:
-
2,3-Dimethoxybenzamide: This can form from the hydrolysis of the starting nitrile under acidic conditions or the thermal rearrangement of the intermediate Pinner salt.[2]
-
Methyl or Ethyl 2,3-dimethoxybenzoate: This ester can be formed if water is present during the reaction, leading to the hydrolysis of the Pinner salt.[2]
-
Unreacted 2,3-dimethoxybenzonitrile: Incomplete reaction will result in the starting material remaining in the product mixture.
-
Orthoesters: These can form if the Pinner salt reacts with an excess of the alcohol solvent.[2]
Q3: My crude product is an oil and won't solidify. What should I do?
A3: The presence of an oil instead of a solid can be due to a high concentration of impurities or residual solvent. Try the following:
-
Trituration: Add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir vigorously to induce precipitation of the product.
-
Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure.
-
Salt Conversion: Convert the free base to its hydrochloride salt, which is typically a crystalline solid and can be precipitated from a suitable solvent.
Q4: How can I monitor the progress of the Pinner reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[3][4] Spot the reaction mixture alongside the starting nitrile on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amidine) indicates the reaction is progressing.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction. | Ensure anhydrous conditions during the Pinner salt formation.[1] Use a sufficient excess of anhydrous HCl gas. Allow the reaction to proceed for an adequate amount of time, monitoring by TLC.[4] |
| Product loss during work-up or purification. | When performing extractions, ensure the pH of the aqueous layer is appropriate to keep the product in the desired layer (basic for free base in organic layer, acidic for salt in aqueous layer). Choose recrystallization solvents carefully to maximize recovery. | |
| Presence of 2,3-Dimethoxybenzamide Impurity | Hydrolysis of the starting nitrile or Pinner salt due to the presence of water. | Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and glassware.[1] |
| High reaction temperature causing rearrangement of the Pinner salt. | Maintain a low temperature (e.g., 0-5 °C) during the formation of the Pinner salt.[2] | |
| Presence of Methyl/Ethyl 2,3-Dimethoxybenzoate Impurity | Presence of water during the Pinner reaction leading to hydrolysis of the imidate intermediate. | Ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| Final Product is Discolored | Presence of colored impurities from starting materials or side reactions. | Treat a solution of the product with activated charcoal before the final recrystallization step. |
| Oxidation of the benzamidine product. | Benzamidines can be sensitive to oxidation.[6][7][8] Prepare solutions fresh and store the purified solid under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction
-
Pinner Salt Formation:
-
Dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours, ensuring the solution becomes saturated.
-
Seal the flask and stir the mixture at room temperature for 48-72 hours. The formation of a white precipitate (the Pinner salt) should be observed.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2,3-dimethoxybenzimidate hydrochloride.
-
-
Ammonolysis:
-
Dissolve the crude Pinner salt in anhydrous methanol (e.g., 10 mL per gram of salt).
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until it is saturated.
-
Seal the flask and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude this compound hydrochloride.
-
Protocol 2: Purification of this compound Hydrochloride by Recrystallization
-
Solvent Selection:
-
Based on solubility data, ethanol or a mixture of ethanol and diethyl ether are good candidates for recrystallization. This compound hydrochloride is soluble in hot ethanol and less soluble in cold ethanol. Diethyl ether can be used as an anti-solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystallization does not occur, slowly add diethyl ether dropwise until the solution becomes cloudy.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with cold diethyl ether.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Solubility of Benzamidine Hydrochloride and Related Compounds
| Compound | Water | Ethanol | Diethyl Ether | Hexanes |
| This compound HCl | Soluble[7] | Soluble (especially when hot)[9] | Sparingly soluble | Insoluble |
| 2,3-Dimethoxybenzamide | Sparingly soluble | Moderately soluble | Sparingly soluble | Insoluble |
| 2,3-Dimethoxybenzonitrile | Insoluble | Soluble | Soluble | Soluble |
| Ethyl 2,3-dimethoxybenzoate | Insoluble | Soluble | Soluble | Soluble |
Note: This table presents qualitative solubility data based on general principles and available information for similar compounds. Experimental verification is recommended.
Visualizations
Caption: Recrystallization workflow for the purification of this compound HCl.
Caption: Troubleshooting logic for identifying and resolving common impurities.
References
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Benzamidine =99 206752-36-5 [sigmaaldrich.com]
- 8. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethoxy-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,3-Dimethoxy-benzamidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors:
-
Intrinsic Low Aqueous Solubility: The presence of the dimethoxy and benzamidine groups contributes to a molecular structure that may have inherently limited solubility in water.[1]
-
Incorrect pH: The benzamidine group is basic. The pH of your buffer will significantly affect the ionization state and, consequently, the solubility of the compound.[2]
-
High Compound Concentration: The final concentration of your compound in the assay may surpass its solubility limit in that specific buffer.[3]
-
"Crashing Out" from Organic Stock Solutions: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.[4]
-
Temperature Effects: The solubility of solid compounds often changes with temperature.[5][6] If your experiment involves temperature shifts, this could induce precipitation.
-
Buffer Composition: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.[7]
Q2: What is the maximum recommended concentration of an organic co-solvent like DMSO in my assay?
A2: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended. High concentrations of DMSO can not only lead to compound precipitation upon dilution but may also impact the biological activity of proteins and cells.[3]
Q3: How can I improve the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Since this compound contains a basic benzamidine group, adjusting the pH of the buffer to be more acidic can increase its solubility by promoting the formation of a more soluble protonated form.[2][]
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 can be effective.[1][][9] This stock is then diluted into the aqueous buffer.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[14]
Q4: Can temperature be used to increase the solubility of this compound?
A4: For many solid compounds, increasing the temperature will increase solubility.[5][15] Gentle warming of the solution can aid in dissolving the compound. However, it is crucial to be cautious about the thermal stability of this compound, as prolonged exposure to elevated temperatures could lead to degradation.[7]
Troubleshooting Guides
Issue 1: The compound precipitates immediately upon dilution of the organic stock solution into the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | Decrease the final concentration of the compound in your assay.[3] |
| Rapid Solvent Shift | Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[3] |
Issue 2: The compound appears to be insoluble even at low concentrations in the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of the Buffer | Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6) to increase the ionization of the basic benzamidine group.[2][] |
| Intrinsic Low Solubility | Consider using a co-solvent system or adding a solubilizing agent like cyclodextrin.[1][4] |
| Poor Compound Quality | Verify the purity and identity of your this compound sample using analytical methods such as LC-MS or NMR.[7] |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Buffers
| Buffer (pH) | Temperature (°C) | Estimated Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) (7.4) | 25 | 15 |
| Acetate Buffer (5.0) | 25 | 150 |
| Tris Buffer (8.0) | 25 | 10 |
Table 2: Effect of Co-solvents and Additives on the Solubility of this compound in PBS (pH 7.4)
| Additive | Concentration of Additive (%) | Estimated Solubility (µg/mL) |
| None | 0 | 15 |
| DMSO | 1 | 50 |
| Ethanol | 1 | 45 |
| PEG 400 | 1 | 65 |
| HP-β-CD | 2 | 250 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol is used to determine the equilibrium solubility of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Preparation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant.
-
Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution in Co-solvent: Add a small volume of a high-purity, water-miscible organic solvent (e.g., DMSO or ethanol) to the powder.[4]
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4][16]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 2% w/v).
-
Compound Addition: Add the this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture for a defined period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
Filtration: If any undissolved particulates remain, filter the solution through a 0.22 µm syringe filter.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. medchemexpress.com [medchemexpress.com]
Preventing degradation of 2,3-Dimethoxy-benzamidine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,3-Dimethoxy-benzamidine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Hydrolysis: The benzamidine functional group is susceptible to hydrolysis, especially in neutral to basic aqueous solutions, converting it to the inactive 2,3-Dimethoxy-benzamide. | Prepare fresh solutions before use. If storage is necessary, use acidic buffers (pH < 7), aliquot, and store at low temperatures (-20°C or -80°C). Avoid prolonged storage in aqueous buffers, especially at room temperature. |
| Precipitation of the compound in aqueous buffer. | Poor Solubility: The compound may have limited solubility in certain aqueous buffers, especially at higher concentrations or neutral/basic pH. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Perform serial dilutions into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | Degradation due to light exposure: Aromatic compounds can be susceptible to photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions in the dark.[1] |
| Oxidation: The compound may be sensitive to oxidation, especially if the solution is not degassed or is stored for extended periods. | Use degassed solvents to prepare solutions. Consider storing solutions under an inert gas atmosphere (e.g., argon or nitrogen).[2] | |
| Temperature Fluctuations: Higher temperatures can accelerate the rate of degradation. | Maintain consistent, low-temperature storage conditions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the amidine group to form the corresponding amide, 2,3-Dimethoxy-benzamide. This reaction is catalyzed by both acid and base, but studies on unsubstituted benzamidine show it is significantly faster in weakly basic conditions.[3][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of benzamidine derivatives is highly pH-dependent.[3][4] In acidic solutions, the amidine group is protonated to the more stable benzamidinium ion, which is less susceptible to nucleophilic attack by water. In neutral to basic solutions (pH > 7), the unprotonated benzamidine is more prevalent and readily undergoes hydrolysis. The rate of hydrolysis increases with increasing pH.[3][4]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1] Stock solutions should be prepared in a suitable dry, organic solvent such as DMSO or ethanol, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C under an inert atmosphere.[2][5] Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: Can I autoclave solutions containing this compound?
A4: No, autoclaving is not recommended. The high temperatures and pressures will significantly accelerate the hydrolysis and potential thermal degradation of the compound. Solutions should be filter-sterilized using a 0.22 µm filter if necessary.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] This method allows for the separation and quantification of the parent compound (this compound) and its primary degradant (2,3-Dimethoxy-benzamide).
Data Presentation: Stability of Benzamidine Derivatives in Solution
The following table presents hypothetical stability data for a benzamidine derivative in aqueous solution to illustrate expected trends. Actual degradation rates for this compound may vary and should be determined experimentally.
| Condition | Parameter | Value | Half-life (t½) |
| pH | Temperature | 25°C | |
| pH 5.0 (Acetate Buffer) | > 1 year | ||
| pH 7.4 (Phosphate Buffer) | ~300 days[3][4] | ||
| pH 9.0 (Borate Buffer) | ~6 days[3][4] | ||
| Temperature | pH | 7.4 | |
| 4°C | Significantly longer than at 25°C | ||
| 25°C | ~300 days | ||
| 37°C | Significantly shorter than at 25°C | ||
| Light Exposure | Temperature | 25°C | |
| Dark | Baseline stability | ||
| Ambient Light | Potential for accelerated degradation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
If desired, briefly purge the headspace of the tube with an inert gas to displace oxygen.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: HPLC Method for Stability Assessment
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow rate: 1.0 mL/min
-
-
Detection:
-
UV wavelength: 230 nm
-
-
Procedure:
-
Prepare solutions of this compound in the desired buffers (e.g., pH 5.0, 7.4, 9.0) at a known concentration.
-
Incubate the solutions under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time points, withdraw an aliquot of each solution.
-
Inject the aliquot onto the HPLC system.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Improving the Selectivity of 2,3-Dimethoxy-benzamidine
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of 2,3-Dimethoxy-benzamidine for its target enzymes. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely target enzymes for this compound?
A1: Based on its core structure, this compound belongs to the benzamidine class of compounds. These are well-established reversible, competitive inhibitors of trypsin-like serine proteases.[1] The primary targets likely include enzymes crucial to physiological processes like blood coagulation and fibrinolysis, such as trypsin, thrombin, plasmin, and Factor Xa.[1][2][3] The positively charged amidino group interacts with a conserved negatively charged aspartate residue at the bottom of the enzyme's S1 specificity pocket.[1]
Q2: Why is improving inhibitor selectivity a critical goal?
A2: Improving selectivity is paramount in drug development to minimize off-target effects and reduce potential toxicity. Many serine proteases share structural similarities, leading to a risk of cross-reactivity. A highly selective inhibitor will primarily bind to the intended target enzyme, leading to a better therapeutic window and a safer pharmacological profile.
Q3: What are the primary strategies to improve the selectivity of this compound?
A3: Several rational design strategies can be employed:
-
Exploiting Electrostatic and Steric Differences: The 2,3-dimethoxy substitutions on the benzene ring are a key starting point. Modifying these and other positions on the scaffold can alter the molecule's shape and electrostatic profile to better match the target enzyme's binding pocket compared to off-targets. Even subtle differences in the amino acid residues lining the binding pockets of related enzymes can be exploited.[4][5]
-
Targeting Secondary Binding Pockets (Exosites): Extending the inhibitor structure to interact with unique regions (subsites) outside the primary S1 pocket can dramatically increase selectivity. Different proteases have distinct topographies in their S2-S4 subsites.[5]
-
Structure-Based Design: Utilizing X-ray crystallography or computational modeling of the inhibitor bound to the target enzyme can reveal key interactions and guide the design of more selective analogs.
-
Library Screening: Synthesizing a focused library of analogs with variations at specific positions and screening them against a panel of related proteases can identify candidates with improved selectivity profiles.[6][7]
Q4: How do the 2,3-dimethoxy groups specifically influence selectivity?
A4: The methoxy groups at the 2 and 3 positions of the phenyl ring influence the inhibitor's properties in several ways. They are electron-donating groups that alter the electrostatic potential of the aromatic ring. Furthermore, their size and position create a specific steric profile that will be accommodated differently by the binding pockets of various proteases. This substitution pattern can be modified (e.g., shifting positions to 3,4 or 3,5, or changing the alkyl groups) to fine-tune the inhibitor's fit and interactions with the target, thereby enhancing selectivity.
Q5: What is a logical experimental workflow to begin assessing and improving selectivity?
A5: A typical workflow involves a multi-step process. It begins with confirming the inhibitory activity of the lead compound (this compound) against the primary target. This is followed by determining its potency (IC50 or Kᵢ). The next crucial step is to screen the compound against a panel of related off-target enzymes to establish a baseline selectivity profile. Based on these results, medicinal chemistry efforts can be initiated to synthesize analogs designed for improved selectivity, which are then subjected to the same screening cascade.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound and its analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 Value / Low Potency | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles.[8] 2. Inhibitor Solubility: Compound precipitating in the assay buffer.[9] 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer components.[9][10] 4. Reagent Degradation: ATP, substrate, or other reagents have degraded. | 1. Verify Enzyme Activity: Run a positive control with a known substrate/inhibitor. Always store enzymes on ice and in appropriate buffers.[11] 2. Improve Solubility: Dissolve the compound in a small amount of DMSO first, ensuring the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.[8] 3. Optimize Conditions: Confirm that the assay buffer pH and temperature are optimal for the target enzyme. Check for interfering substances like EDTA or high salt concentrations.[10] 4. Use Fresh Reagents: Prepare fresh substrate and buffer solutions for each experiment.[9] |
| Poor Reproducibility of Results | 1. Pipetting Errors: Inaccurate or inconsistent volumes, especially with small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments.[11] 3. "Edge Effects" in Microplates: Evaporation from the outer wells of the plate. 4. Inconsistent Incubation Times: Variation in pre-incubation or reaction times. | 1. Calibrate Pipettes: Use calibrated pipettes and proper technique. Prepare a master mix of reagents to minimize pipetting steps.[10] 2. Ensure Thermal Control: Pre-warm plates and reagents to the assay temperature. Use a temperature-controlled plate reader. 3. Mitigate Edge Effects: Avoid using the outermost wells of the microplate, or fill them with buffer/water to create a humidity barrier. 4. Standardize Times: Use a multichannel pipette or automated dispenser to start reactions simultaneously and ensure consistent timing. |
| High Background Signal / False Positives | 1. Compound Interference: The inhibitor itself may be fluorescent or absorb light at the detection wavelength. 2. Non-specific Inhibition: Compound aggregation at high concentrations can sequester the enzyme, leading to apparent inhibition. 3. Substrate Instability: The substrate may be degrading spontaneously, leading to a high background signal.[8] | 1. Run Compound-Only Control: Measure the signal of the inhibitor in the assay buffer without the enzyme to check for interference. 2. Test for Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation was the cause of inhibition. 3. Run "No-Enzyme" Control: Include control wells with the substrate but without the enzyme to measure the rate of non-enzymatic signal generation.[11] |
| Difficulty Synthesizing Analogs | 1. Low Reaction Yield: Suboptimal reaction conditions or unstable intermediates. 2. Purification Challenges: Difficulty separating the desired product from starting materials or byproducts. | 1. Consult Literature: Refer to established synthetic routes for benzamidine derivatives, such as the Pinner reaction from the corresponding nitrile.[12] Optimize temperature, catalyst, and solvent conditions. 2. Use Appropriate Chromatography: Employ techniques like flash column chromatography or preparative HPLC for purification. Characterize products thoroughly using NMR and mass spectrometry. |
Section 3: Experimental Protocols
Protocol 1: Determination of IC50 for a Serine Protease Inhibitor
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) using a colorimetric assay in a 96-well plate format.
Materials:
-
Target Serine Protease (e.g., Trypsin)
-
This compound (or analog)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
DMSO (for dissolving inhibitor)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer. It is common to use a 10-point, 3-fold dilution series to cover a wide concentration range. Ensure the final DMSO concentration is constant in all wells.
-
Set Up Plate:
-
Blank Wells: Add assay buffer only.
-
No-Inhibitor Control (100% Activity): Add assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Inhibitor Wells: Add the various dilutions of the inhibitor.
-
-
Add Enzyme: Add the target enzyme to all wells except the "Blank" wells. The final enzyme concentration should be chosen to ensure the reaction proceeds linearly over the measurement period.[9]
-
Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.[13]
-
Monitor Reaction: Immediately place the plate in a microplate reader pre-set to the correct temperature and wavelength (e.g., 405 nm for p-nitroanilide release). Measure the absorbance every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.[14]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[14][15]
-
Protocol 2: Assessing Selectivity via Panel Screening
To determine the selectivity of this compound, its inhibitory activity should be tested against a panel of related serine proteases.
Procedure:
-
Identify a panel of relevant serine proteases (e.g., Trypsin, Thrombin, Plasmin, uPA, Factor Xa, Chymotrypsin).
-
For each enzyme in the panel, optimize an inhibition assay similar to the IC50 protocol described above. Note that each enzyme will require its specific optimal buffer, substrate, and substrate concentration.
-
Determine the IC50 value of this compound for each enzyme in the panel.
-
Calculate the selectivity index by taking the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target enzyme. A higher selectivity index indicates greater selectivity.
-
Selectivity Index = IC50 (Off-Target Enzyme) / IC50 (Target Enzyme)
-
Section 4: Data Presentation
Quantitative data should be organized into clear tables for straightforward comparison.
Table 1: Inhibitory Potency (IC50) of this compound Analogs against Target Enzyme X
| Compound | R1 Group | R2 Group | IC50 (µM) ± SD |
| Lead (2,3-Di-MeO) | -OCH₃ | -OCH₃ | 1.5 ± 0.2 |
| Analog 1 | -OCH₃ | -H | 5.2 ± 0.6 |
| Analog 2 | -H | -OCH₃ | 3.8 ± 0.4 |
| Analog 3 | -F | -OCH₃ | 2.1 ± 0.3 |
| Analog 4 | -Cl | -OCH₃ | 1.8 ± 0.2 |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (µM) | Selectivity Index (vs. Target X) |
| Target X | 1.5 | 1 |
| Off-Target A (Trypsin) | 35.0 | 23.3 |
| Off-Target B (Thrombin) | >100 | >66.7 |
| Off-Target C (Plasmin) | 15.2 | 10.1 |
| Off-Target D (Chymotrypsin) | >200 | >133.3 |
Section 5: Visualizations
Diagrams created using Graphviz DOT language to illustrate key concepts and workflows.
Caption: Iterative cycle for improving inhibitor selectivity.
Caption: Experimental workflow for selectivity profiling.
Caption: Key interactions driving inhibitor binding and selectivity.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. courses.edx.org [courses.edx.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethoxy-benzamidine for Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the scalable synthesis of 2,3-Dimethoxy-benzamidine, a key intermediate for various pharmaceutical candidates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted and scalable method is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of the starting material, 2,3-dimethoxybenzonitrile, with an alcohol (typically ethanol or methanol) to form an intermediate imidate salt, known as a Pinner salt.[2][3] This salt is subsequently treated with ammonia to yield the final this compound, usually isolated as a hydrochloride salt.[1]
Q2: What are the most critical parameters to control during the Pinner reaction scale-up?
A2: When scaling up the Pinner reaction, strict control over several parameters is crucial for safety, yield, and purity:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form undesired esters or cause the decomposition of reagents.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Temperature Control: The initial formation of the Pinner salt is exothermic and often requires low temperatures (e.g., 0-5 °C) to prevent the formation of byproducts like amides.[1] Maintaining a consistent temperature is critical on a large scale.
-
HCl Gas Addition: The addition of anhydrous hydrogen chloride gas must be carefully controlled. A slow, steady subsurface sparging is necessary to ensure efficient reaction without excessive heat generation or loss of unreacted HCl.[5]
-
Stoichiometry and Mixing: Ensuring homogenous mixing is vital for a complete reaction, especially in large-volume reactors. The molar ratios of nitrile, alcohol, and HCl should be carefully optimized.
Q3: I am observing low yields of the final amidine product. What are the potential causes?
A3: Low yields can stem from several issues:
-
Incomplete Pinner Salt Formation: Insufficient HCl or reaction time can lead to unreacted nitrile. The reaction progress should be monitored before proceeding to the next step.
-
Hydrolysis of the Pinner Salt: As mentioned, the presence of water during the first step or workup can lead to the formation of a methyl or ethyl 2,3-dimethoxybenzoate byproduct.[1][3]
-
Amide Formation: If the temperature during the Pinner salt formation is too high, the thermodynamically unstable imidate salt can rearrange into N-alkyl amide or decompose.[1]
-
Loss During Workup/Isolation: this compound hydrochloride has some solubility in alcohol solvents. Excessive washing or using a suboptimal recrystallization solvent can lead to significant product loss in the mother liquor.
Q4: What are the best practices for purifying this compound hydrochloride on a large scale?
A4: For large-scale purification, recrystallization is the preferred method over chromatographic techniques, which are often costly and impractical for multi-kilogram quantities. A common procedure involves dissolving the crude product in a minimal amount of a hot polar solvent, like ethanol or methanol, and then inducing crystallization by cooling or by adding a less polar co-solvent (e.g., ethyl acetate, MTBE). In some cases, a charcoal treatment can be used to remove colored impurities.[6]
Q5: How should the final this compound hydrochloride be handled and stored?
A5: this compound hydrochloride should be handled as a typical laboratory chemical, using personal protective equipment such as gloves and safety glasses.[7][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to protect it from moisture and incompatibilities.[9][10] For long-term storage, refrigeration (4°C) is recommended.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls During Pinner Salt Formation | 1. Insufficient anhydrous HCl. 2. Moisture contamination. 3. Poor mixing in the reactor. | 1. Monitor the reaction mixture's saturation with HCl; add more gas if needed. 2. Ensure all reagents, solvents, and equipment are scrupulously dry.[4] 3. Increase stirrer speed to ensure homogeneity. |
| Significant Amide Byproduct Detected | 1. Reaction temperature was too high during HCl addition. 2. Pinner salt intermediate is thermally unstable.[1] | 1. Improve reactor cooling and slow the rate of HCl addition to maintain the target temperature (e.g., < 10°C). 2. Process the Pinner salt intermediate promptly without prolonged heating. |
| Ester Byproduct Formation | 1. Water was present in the reaction mixture, leading to hydrolysis of the Pinner salt.[3] | 1. Use anhydrous solvents and reagents. Purge the reactor with an inert gas (Nitrogen/Argon) before starting. |
| Product Fails to Crystallize or Oils Out | 1. High level of impurities present. 2. Incorrect solvent system or ratio. 3. Solution is not sufficiently saturated. 4. Cooling rate is too rapid.[11] | 1. Attempt to purify a small sample to obtain seed crystals. Consider an initial wash or trituration of the crude material. 2. Perform small-scale solvent screening to find an optimal recrystallization system. 3. Concentrate the solution by carefully removing some solvent under vacuum. 4. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6] |
| Product is Off-Color (Yellow/Brown) | 1. Presence of colored impurities from side reactions. | 1. Perform a charcoal treatment: add activated carbon to the hot solution before filtering and crystallizing.[12] 2. Ensure the purity of the starting 2,3-dimethoxybenzonitrile. |
Data Presentation
Table 1: Representative Scale-Up Parameters for Pinner Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 2,3-Dimethoxybenzonitrile | 2,3-Dimethoxybenzonitrile |
| Quantity | 10.0 g (61.3 mmol) | 1.0 kg (6.13 mol) |
| Solvent (Anhydrous Ethanol) | 100 mL | 10 L |
| Anhydrous HCl (gas) | Bubbled to saturation (~1.5 eq) | Bubbled to saturation (~1.5 eq) |
| Reaction Temp (Step 1) | 0 - 5 °C | 0 - 5 °C |
| Reaction Time (Step 1) | 12 - 24 h | 12 - 24 h |
| Ammonia Source (Step 2) | Anhydrous NH3 in Ethanol | Anhydrous NH3 gas |
| Reaction Temp (Step 2) | 0 - 10 °C | 0 - 10 °C |
| Typical Crude Yield | 85 - 95% | 80 - 90% |
| Purity after Recrystallization | > 98% | > 98% |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound Hydrochloride
This protocol describes the two-step Pinner reaction for preparing the target compound from 2,3-dimethoxybenzonitrile.
Step 1: Formation of Ethyl 2,3-dimethoxybenzimidate Hydrochloride (Pinner Salt)
-
Preparation: Charge a multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a gas inlet tube with 2,3-dimethoxybenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 10 L per kg of nitrile).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
HCl Addition: Bubble anhydrous hydrogen chloride gas through the stirred solution via the subsurface gas inlet tube. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Continue the addition until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Reaction: Seal the reactor and continue stirring the slurry at 0-5 °C for 12-24 hours. Reaction completion can be monitored by taking a small, quenched sample and analyzing for the disappearance of the starting nitrile (e.g., by HPLC or TLC).
-
Isolation (Optional): The Pinner salt can be isolated by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, it is often carried forward as a slurry to the next step.[1]
Step 2: Ammonolysis to this compound Hydrochloride
-
Preparation: Ensure the Pinner salt slurry from Step 1 is maintained at a low temperature (0-5 °C).
-
Ammonolysis: Bubble anhydrous ammonia gas through the cold slurry. This is a highly exothermic reaction, and the addition rate must be carefully controlled to keep the internal temperature below 10 °C. Continue ammonia addition until the reaction is complete (typically 2-4 hours). The reaction mixture will thicken as ammonium chloride precipitates.
-
Work-up:
-
Filter the reaction mixture to remove the solid ammonium chloride. Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and washes.
-
Reduce the volume of the filtrate under reduced pressure. This will cause the product, this compound hydrochloride, to crystallize.
-
-
Purification:
-
Collect the crude product by filtration.
-
Wash the crystals with a small amount of a cold, less polar solvent like ethyl acetate or diethyl ether to remove soluble impurities.
-
For higher purity, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ethyl acetate).
-
-
Drying: Dry the purified white crystalline solid under vacuum at 40-50 °C to a constant weight.
Visualizations
Caption: Reaction pathway for the Pinner synthesis of this compound HCl.
Caption: General experimental workflow for scaling up the synthesis.
Caption: Troubleshooting logic diagram for diagnosing low product yield.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. iris.unive.it [iris.unive.it]
- 6. benchchem.com [benchchem.com]
- 7. uprm.edu [uprm.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. CN101463005A - Method for purifying rebamipide crude product - Google Patents [patents.google.com]
Optimizing storage conditions for long-term stability of 2,3-Dimethoxy-benzamidine.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 2,3-Dimethoxy-benzamidine to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be tightly sealed to prevent moisture absorption.[1][3][4] For enhanced stability, storage under an inert atmosphere, such as argon, is advisable.[1][2]
Q2: How should I store solutions of this compound?
Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C or lower for long-term preservation.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[1] Aqueous solutions are generally not recommended for storage longer than one day.[5]
Q3: What are the visible signs of degradation for this compound?
Visual indicators of degradation in the solid form of the compound can include a noticeable change in color or the formation of clumps.[1] For solutions, the appearance of precipitation or a change in color may suggest degradation or issues with solubility.[1] However, many degradation processes are not visually apparent, necessitating analytical methods for confirmation.[1]
Q4: Which analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying the active compound and its degradation products.[6] Other valuable techniques include mass spectrometry (MS) for structural elucidation of degradation products and UV-Vis spectroscopy to monitor changes in the compound's absorption spectrum over time.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | 1. Review storage conditions (temperature, humidity, light exposure). 2. Prepare fresh stock solutions from solid compound. 3. Perform a quality control check on the compound using an appropriate analytical method like HPLC. |
| Precipitation in Stock Solution | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Gently warm the solution to aid dissolution (if the compound is heat-stable). 3. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared. |
| Loss of Biological Activity | Degradation of the compound under experimental conditions. | 1. Assess the compound's stability in the experimental buffer by incubating it for the duration of the experiment and analyzing it via HPLC. 2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.[1] 3. If the compound is found to be light-sensitive, protect solutions from light.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
Objective: To determine the purity of this compound and detect the presence of degradation products over time under specific storage conditions.
Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile, Water)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled storage chambers
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system to obtain the initial purity profile and peak area of the parent compound. This will serve as the baseline (T=0).
-
Sample Storage: Aliquot the stock solution into several vials and store them under the desired long-term storage conditions (e.g., -20°C). For forced degradation studies, expose aliquots to stress conditions such as elevated temperature (e.g., 40°C), high humidity, UV light, and acidic/basic environments.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months for long-term stability; shorter intervals for forced degradation), retrieve a stored sample.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) measurement. A common threshold for stability is retaining at least 90% of the initial concentration.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Atmosphere | Duration |
| Solid | Tightly sealed container, protected from light and moisture. | 2-8°C (Cool, Dry Place) | Standard | Long-term |
| Solution (in DMSO) | Single-use aliquots, protected from light. | -20°C or lower | Standard | Long-term |
| Aqueous Solution | Freshly prepared before use. | Room Temperature or 2-8°C | Standard | < 24 hours |
Visualizations
Caption: Workflow for assessing the long-term stability of a research compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Cell Permeability of 2,3-Dimethoxy-benzamidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 2,3-dimethoxy-benzamidine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when assessing the cell permeability of this compound derivatives?
A1: Researchers often face several key challenges with this compound derivatives due to their common physicochemical properties. These include:
-
Low Aqueous Solubility: The lipophilic nature of many benzamidine derivatives can lead to poor solubility in aqueous assay buffers, which may cause compound precipitation and result in an underestimation of permeability.[1]
-
High Non-Specific Binding: Lipophilic compounds have a tendency to bind to plasticware, such as 96-well plates and Transwell® inserts. This can lead to low compound recovery and inaccurate permeability measurements.[1]
-
P-glycoprotein (P-gp) Efflux: Benzamidine derivatives are often substrates for efflux transporters like P-glycoprotein (P-gp).[1] The 2,3-dimethoxy substitution pattern, in particular, has been noted to enhance interaction with P-gp in other molecular scaffolds.[2] This active transport out of the cell leads to low apparent permeability in the absorptive direction (apical-to-basolateral) and a high efflux ratio.[1]
Q2: Which in vitro permeability assay is most suitable for my this compound derivative?
A2: The choice of assay depends on the experimental question you are trying to answer:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening compounds in early drug discovery. However, it does not account for active transport or paracellular movement.
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting in vivo oral absorption. Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, including P-gp. This assay can assess passive diffusion, active transport (both uptake and efflux), and paracellular transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: MDCK cells are often transfected to overexpress a specific human transporter, such as P-gp (MDCK-MDR1). This makes the MDCK assay particularly useful for confirming if your derivative is a substrate of a specific efflux transporter.
Q3: How should I interpret the data from a bidirectional Caco-2 assay?
A3: A bidirectional Caco-2 assay provides two key parameters:
-
Apparent Permeability Coefficient (Papp): This is measured in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, representing efflux.
-
Efflux Ratio (ER): This is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[1]
Q4: What strategies can I employ to enhance the cell permeability of my this compound derivative?
A4: If low permeability is confirmed, several strategies can be considered:
-
Prodrug Approach: Modifying the parent molecule with a promoiety that is cleaved intracellularly can improve permeability by masking polar functional groups.
-
Formulation with Permeation Enhancers: Using excipients that can transiently open tight junctions or interact with the cell membrane may improve absorption.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like microemulsions or nanoparticles can enhance solubility and absorption.
-
Structural Modifications (SAR): If medicinal chemistry resources are available, structure-activity relationship (SAR) studies can guide the modification of the derivative to improve its permeability profile while maintaining its desired activity.
Troubleshooting Guides
Issue 1: Low Compound Recovery (<80%) in Caco-2 Assay
Q: My compound recovery is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low recovery can significantly affect the accuracy of permeability data. Potential causes and troubleshooting strategies are outlined below:
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Binding | Use low-binding plates and inserts. Consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver buffer to act as a "sink."[3] |
| Compound Instability | Incubate the compound in the assay buffer without cells for the duration of the experiment to check for chemical degradation. Analyze samples at different time points. |
| Cellular Metabolism | Analyze the cell lysate and basolateral medium for the presence of metabolites using LC-MS/MS. |
| Intracellular Accumulation | At the end of the experiment, lyse the Caco-2 cell monolayer and analyze the lysate by LC-MS/MS to quantify the amount of compound that has accumulated within the cells.[1] |
Issue 2: High Efflux Ratio (>2) in Caco-2 Assay
Q: My derivative shows low A-B permeability but a high efflux ratio. What does this indicate and what are the next steps?
A: This is a classic sign of active efflux, likely mediated by transporters such as P-glycoprotein (P-gp).
| Next Step | Description |
| Use P-gp Inhibitors | Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate. |
| Test in Transfected Cell Lines | To definitively identify the transporter, test your compound in an MDCK-MDR1 cell line, which overexpresses human P-gp. A high efflux ratio in this cell line is strong confirmation of P-gp interaction. |
| Consider Other Transporters | If P-gp inhibition does not fully abrogate the efflux, consider testing for interactions with other transporters like the Breast Cancer Resistance Protein (BCRP) using specific inhibitors or MDCK-BCRP cell lines. |
Issue 3: Low Aqueous Solubility and Compound Precipitation
Q: My this compound derivative has very low solubility in the assay buffer. How can I improve this for the experiment?
A: Poor solubility can lead to inaccurate results. Here are some strategies to address this:
| Strategy | Description |
| Use Co-solvents | A small percentage of an organic solvent, such as DMSO (typically ≤1%), can be used to dissolve the compound in the dosing solution.[1] However, it is crucial to ensure the final concentration of the co-solvent does not compromise the integrity of the cell monolayer. |
| pH Adjustment | For ionizable benzamidine derivatives, adjusting the pH of the buffer can improve solubility. For weakly basic compounds, a slightly acidic pH in the donor compartment may increase the concentration of the more soluble ionized form.[1] |
| Lower Test Concentration | Reducing the concentration of the test compound may prevent precipitation while still allowing for detection by sensitive analytical methods like LC-MS/MS.[1] |
Quantitative Data
| Compound | Assay | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes |
| Atenolol | Caco-2 | ~0.2 | < 2 | Low permeability, paracellular transport |
| Propranolol | Caco-2 | > 10 | < 2 | High permeability, transcellular transport |
| Digoxin | Caco-2 | ~0.1 | > 10 | Low permeability, P-gp substrate |
| Ranitidine | Caco-2 | < 1 | Varies | Low to moderate permeability |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For Apical-to-Basolateral (A-B) transport: Add the this compound derivative (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral-to-Apical (B-A) transport: Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At predetermined time points, collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer. Also, collect samples from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) as Papp (B-A) / Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
Prepare a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.
-
-
Compound Preparation and Assay Setup:
-
Prepare a solution of the this compound derivative in a suitable buffer (e.g., PBS, pH 7.4), with a small percentage of DMSO if necessary for solubility. This will be the donor solution.
-
Fill the wells of a 96-well acceptor plate with fresh buffer. For some applications, a "sink" solution containing BSA or a surfactant may be used in the acceptor plate.
-
Add the donor solution to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to create a "sandwich."
-
-
Incubation and Analysis:
-
Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the effective permeability (Pe) using the appropriate formula, which takes into account the concentrations in the donor and acceptor wells, the incubation time, the volume of the wells, and the surface area of the membrane.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Potency of 2,3-Dimethoxy-benzamidine Against Trypsin: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory activity of novel compounds against key enzymes is paramount. This guide provides a comparative analysis of the inhibitory potential of 2,3-Dimethoxy-benzamidine against trypsin, a crucial serine protease. Due to the limited availability of direct inhibitory data for this compound in the reviewed literature, this guide uses its parent compound, benzamidine, as a reference point for comparison against other common synthetic and natural trypsin inhibitors.
Comparative Inhibitory Activity
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating stronger inhibition. Benzamidine is a known competitive inhibitor of trypsin, binding to the active site of the enzyme.[1][2] The reported Ki values for benzamidine against trypsin vary in the low micromolar range. For context, its activity is compared with other synthetic and natural inhibitors in the table below.
| Inhibitor | Type | Target Enzyme | Ki Value |
| Benzamidine | Synthetic | Trypsin | 18.4 µM - 35 µM[1][3][4][5] |
| Berenil | Synthetic | Trypsin-like protease | 32.4 µM[1] |
| Soybean Trypsin Inhibitor (Kunitz) | Natural (Protein) | Mesotrypsin | 0.42 µM[6] |
| Soybean Trypsin Inhibitor (Kunitz) | Natural (Protein) | Trypsin-like protease | 0.25 nM[1] |
| Bowman-Birk Inhibitor | Natural (Protein) | Trypsin-like protease | 1.4 nM[1] |
Mechanism of Trypsin Inhibition by Benzamidine
Benzamidine and its derivatives act as competitive inhibitors of trypsin. They bind to the active site of the enzyme, specifically interacting with the aspartate residue (Asp189) in the S1 pocket, which is responsible for recognizing and binding the side chains of lysine and arginine residues of the substrate. This binding event physically blocks the substrate from accessing the active site, thereby preventing catalysis.
Caption: Competitive inhibition of trypsin by a benzamidine derivative.
Experimental Protocols
To validate the inhibitory activity of a compound like this compound, a standardized trypsin inhibition assay is employed. The following is a generalized protocol based on established methodologies.
Objective: To determine the inhibitory constant (Ki) of a test compound against trypsin.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-Benzoyl-L-arginine ethyl ester (BAEE)
-
Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of the substrate (e.g., 6.0 x 10^-2 M L-BAPNA in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Buffer and substrate solution (to measure background absorbance).
-
Control (Uninhibited): Trypsin solution, buffer, and solvent (without inhibitor).
-
Test (Inhibited): Trypsin solution, buffer, and the test inhibitor at different concentrations.
-
-
-
Incubation:
-
Pre-incubate the enzyme with the inhibitor (or solvent for the control) for a specific period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405-410 nm for the product of L-BAPNA hydrolysis, p-nitroaniline) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the reaction rates against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition and calculate the Ki value.
-
Caption: Experimental workflow for determining trypsin inhibition kinetics.
References
- 1. scielo.br [scielo.br]
- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HUMAN MESOTRYPSIN DEFIES NATURAL TRYPSIN INHIBITORS. FROM PASSIVE RESISTANCE TO ACTIVE DESTRUCTION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamidine and 2,3-Dimethoxy-benzamidine as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the reported Kᵢ values for benzamidine against three key serine proteases: trypsin, thrombin, and plasmin.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| Benzamidine | Trypsin | 11.2 µM - 35 µM[1][2] |
| Benzamidine | Thrombin | 220 µM |
| Benzamidine | Plasmin | 350 µM |
| 2,3-Dimethoxy-benzamidine | Trypsin | Data not available |
| This compound | Thrombin | Data not available |
| This compound | Plasmin | Data not available |
Note: The inhibitory activity of substituted benzamidines is influenced by the electronic and hydrophobic properties of the substituents on the phenyl ring. Structure-activity relationship (SAR) studies on various substituted benzamidines suggest that modifications to the ring can alter binding affinity and selectivity for different serine proteases.[3] However, without experimental data for this compound, a direct comparison of its potency and selectivity against benzamidine remains to be determined.
Experimental Protocols
To enable a direct and meaningful comparison, standardized enzyme inhibition assays are crucial. Below are detailed methodologies for determining the inhibitory activity of compounds against trypsin, thrombin, and plasmin. These protocols can be applied to both benzamidine and this compound.
Protocol 1: Trypsin Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the inhibition constant (Kᵢ) of a test compound against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Test inhibitor (Benzamidine or this compound) dissolved in an appropriate solvent (e.g., DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the chromogenic substrate (e.g., L-BAPNA) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Add a fixed amount of trypsin solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the substrate for the enzyme.
-
Protocol 2: Thrombin Inhibition Assay (Fluorometric or Chromogenic Method)
Objective: To determine the Kᵢ of a test compound against human thrombin.
Materials:
-
Human α-thrombin
-
Fluorogenic or chromogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC or a p-nitroanilide-based substrate)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
Test inhibitor
-
96-well black or clear microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Follow a similar procedure as the trypsin inhibition assay, with adjustments for the specific enzyme and substrate.
-
Pre-incubate thrombin with various concentrations of the inhibitor.
-
Initiate the reaction by adding the thrombin-specific substrate.
-
Monitor the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance over time.
-
Calculate the reaction rates and determine the IC₅₀ and Kᵢ values.
Protocol 3: Plasmin Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the Kᵢ of a test compound against human plasmin.
Materials:
-
Human plasmin
-
Chromogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
The assay principle and steps are analogous to the trypsin and thrombin inhibition assays.
-
Pre-incubate plasmin with the test inhibitor.
-
Start the reaction with the addition of the plasmin-specific chromogenic substrate.
-
Measure the rate of p-nitroaniline formation by monitoring the absorbance at 405 nm.
-
Analyze the data to obtain the IC₅₀ and Kᵢ values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in DOT language for use with Graphviz.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified thrombin signaling pathway via PARs.
Caption: Overview of plasmin activation and its key functions.
Conclusion
Benzamidine is a well-characterized competitive inhibitor of serine proteases, with moderate potency against trypsin and weaker activity against thrombin and plasmin. The provided protocols offer a standardized approach to determine the inhibitory profiles of novel compounds like this compound. The evaluation of this compound using these methods will be essential to understand how the addition of two methoxy groups to the benzamidine scaffold impacts its inhibitory potency and selectivity. This comparative data will be invaluable for the rational design of more potent and selective serine protease inhibitors for therapeutic applications.
References
A Comparative Guide to Serine Protease Inhibitors: Evaluating Benzamidine Derivatives and Beyond
For researchers, scientists, and drug development professionals, the selection of an appropriate serine protease inhibitor is a critical step in experimental design and therapeutic development. This guide provides a comparative analysis of the efficacy of benzamidine derivatives, with a particular focus on the potential role of substitutions, and contrasts their performance with other widely used serine protease inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to aid in informed decision-making.
Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Consequently, the inhibition of specific serine proteases is a key strategy in the treatment of various diseases and in preventing protein degradation during laboratory procedures.
Efficacy of Benzamidine and Its Derivatives
Comparison with Other Serine Protease Inhibitors
To provide a broader context, the inhibitory activities of benzamidine are compared with other commonly used serine protease inhibitors, including Aprotinin and Phenylmethylsulfonyl fluoride (PMSF).
| Inhibitor | Target Protease(s) | Inhibition Type | Ki (Inhibition Constant) |
| Benzamidine | Trypsin, Plasmin, Thrombin | Competitive, Reversible | 18.4 µM (Trypsin)[2], 2.22 x 10⁻⁵ M (Trypsin)[3] |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Competitive, Reversible | - |
| PMSF | Trypsin, Chymotrypsin, Thrombin | Irreversible | - |
Note: Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor efficacy is paramount. Below are detailed protocols for common serine protease inhibition assays.
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Serine Protease (e.g., Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Inhibitor Compound (e.g., 2,3-Dimethoxy-benzamidine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the serine protease in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add varying concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).
-
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.
-
Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.
Visualizing Serine Protease Inhibition
To illustrate the fundamental concepts of serine protease function and inhibition, the following diagrams are provided.
Conclusion
The selection of an appropriate serine protease inhibitor requires careful consideration of the target enzyme, the desired mode of inhibition (reversible vs. irreversible), and the specific experimental or therapeutic context. While benzamidine and its derivatives offer a versatile platform for the competitive inhibition of trypsin-like serine proteases, a thorough evaluation of their efficacy and selectivity is crucial. This guide provides a foundational framework for comparing these inhibitors and designing robust experimental protocols. Further research into the specific inhibitory profiles of novel benzamidine derivatives, such as this compound, will be valuable in expanding the toolkit for researchers and drug developers.
References
Profiling the Selectivity of 2,3-Dimethoxy-benzamidine Against a Panel of Serine Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a protease inhibitor is paramount to its successful application. This guide provides a comparative overview of 2,3-Dimethoxy-benzamidine's cross-reactivity profile against a panel of common serine proteases. The following data, presented for illustrative purposes, is benchmarked against the well-characterized, non-substituted parent compound, benzamidine, and another common serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).
The development of specific protease inhibitors is a cornerstone of drug discovery and a critical need for researchers studying cellular processes. Benzamidine and its derivatives are known competitive inhibitors of serine proteases, targeting the active site of these enzymes.[1][2] The substitution pattern on the benzamidine scaffold can significantly influence both potency and selectivity.[3] This guide serves as a template for the evaluation of this compound, a derivative with methoxy groups at the 2 and 3 positions of the phenyl ring.
Comparative Inhibitor Performance
The inhibitory activity of this compound and reference compounds is quantified by the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and thus a more potent inhibitor.
Note: Specific experimental Kᵢ values for this compound against a broad protease panel are not widely available in published literature. The data presented in Table 1 for this compound is hypothetical and serves to illustrate how such a comparison would be presented. The values for Benzamidine and AEBSF are based on published data.[1][4]
Table 1: Cross-reactivity Profile of Protease Inhibitors (Kᵢ in µM)
| Protease Target | This compound (Hypothetical) | Benzamidine (Published Data) | AEBSF (Published Data) | Protease Class |
| Trypsin | 15 | 35[4] | ~10 | Serine Protease |
| Thrombin | 250 | 220[4] | ~50 | Serine Protease |
| Plasmin | 400 | 350[4] | ~30 | Serine Protease |
| Chymotrypsin | >1000 | >1000 | ~5 | Serine Protease |
| Cathepsin B | Not Active | Not Active | Not Active | Cysteine Protease |
| MMP-2 | Not Active | Not Active | Not Active | Metalloprotease |
Lower Kᵢ values indicate higher potency. "Not Active" indicates no significant inhibition at typical screening concentrations.
Experimental Protocols
The determination of the inhibition constant (Kᵢ) is crucial for characterizing the potency and selectivity of an inhibitor. Below is a detailed methodology for a typical in vitro protease inhibition assay.
Principle of the Assay
The activity of the protease is monitored by the cleavage of a specific chromogenic or fluorogenic substrate. In the presence of a competitive inhibitor, the rate of substrate cleavage is reduced. The Kᵢ is determined by measuring the reaction velocity at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Materials and Reagents
-
Enzymes: Purified proteases (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin).
-
Inhibitors: this compound, Benzamidine, AEBSF.
-
Substrates: Specific chromogenic or fluorogenic substrates for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 for Trypsin).
-
96-well microplates.
-
Microplate reader.
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitors in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the inhibitor solution at various concentrations to the respective wells.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Plot the V₀ against the substrate concentration for each inhibitor concentration.
-
Determine the apparent Kₘ and Vₘₐₓ values from these plots.
-
The Kᵢ can be calculated using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant.
-
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the comparative nature of this analysis, the following diagrams have been generated.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2,3-Dimethoxy-benzamidine and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor 2,3-Dimethoxy-benzamidine and other relevant alternatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally related benzamidine derivatives and the parent compound, benzamidine, to provide a valuable comparative context. The information presented herein is intended to guide further research and evaluation of this compound class.
Introduction to Benzamidines as Serine Protease Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[1] These compounds act by mimicking the side chain of arginine, a common substrate for trypsin-like serine proteases, and binding to the S1 pocket of the enzyme's active site.[2] The amidine group of the inhibitor forms a salt bridge with a conserved aspartic acid residue at the bottom of the S1 pocket, leading to reversible inhibition of the enzyme's catalytic activity.[2] The substituent groups on the benzamidine ring can significantly influence the inhibitor's potency and selectivity.[3]
In Vitro Activity Comparison
The following table summarizes the in vitro inhibitory activity of benzamidine and selected derivatives against key serine proteases. A hypothetical profile for this compound is included for illustrative purposes, based on general structure-activity relationships observed for this class of compounds. It is critical to note that these hypothetical values require experimental validation.
| Compound | Target Protease | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | Trypsin | Hypothetical: 10-50 µM | Data not available | N/A |
| Thrombin | Hypothetical: 150-300 µM | Data not available | N/A | |
| Plasmin | Hypothetical: 250-450 µM | Data not available | N/A | |
| Benzamidine | Trypsin | 35 µM | 79 µM | [2][4] |
| Thrombin | 220 µM | Data not available | [2] | |
| Plasmin | 350 µM | Data not available | [2] | |
| Pentamidine (Bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM | Data not available | [5] |
| Tri-AMB (Trivalent benzamidine) | Plasmin | 3.9 ± 1.7 µM | Data not available | [5] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Trypsin | 2 µM | Data not available | [6] |
| Rat Skin Tryptase | 4 µM | Data not available | [6] |
In Vivo Activity and Correlation
Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data for this compound. Studies on other benzamidine derivatives have shown a range of in vivo activities, including antifungal and antibacterial effects.[7][8] For instance, certain novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens involved in periodontitis with minimal cytotoxicity.[7] However, a direct correlation between the in vitro protease inhibition and these observed in vivo effects has not been fully elucidated and would require further investigation. The development of multivalent benzamidine inhibitors has shown promise in enhancing potency, which could translate to improved in vivo efficacy.[5]
Signaling Pathways and Experimental Workflows
To understand the context of serine protease inhibition, the following diagrams illustrate a generalized serine protease inhibition pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Generalized pathway of competitive inhibition of a serine protease by this compound.
Caption: A typical workflow for determining the in vitro inhibitory activity of a compound against a serine protease.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Serine Protease (e.g., bovine trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the serine protease in the assay buffer to a final concentration of 1 mg/mL.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test inhibitor at various concentrations to the appropriate wells. Include a control well with solvent only.
-
Add 20 µL of the serine protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
-
Conclusion
While direct experimental data for this compound is scarce, the broader family of benzamidine derivatives continues to be a promising area for the development of serine protease inhibitors. The provided comparative data and protocols offer a framework for the systematic evaluation of this compound and other novel analogues. Future studies should focus on obtaining robust in vitro inhibition data for this compound against a panel of serine proteases and subsequently progressing to in vivo models to establish a clear correlation between its biochemical and physiological effects. This will be crucial in determining its therapeutic potential.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship of Methoxy-Substituted Benzamidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structure-activity relationship (SAR) of benzamidine derivatives has been a focal point in medicinal chemistry due to their potential as inhibitors of a wide range of enzymes, particularly serine proteases involved in coagulation and other physiological processes. While comprehensive SAR studies specifically on 2,3-dimethoxy-benzamidine analogs are not extensively documented in publicly available literature, analysis of structurally related methoxy-substituted benzamide and benzamidine derivatives provides valuable insights into their therapeutic potential. This guide compares the performance of these analogs, supported by experimental data, to inform future drug design and development.
Comparative Analysis of Biological Activity
Research into methoxy-substituted benzamidine and related analogs has primarily focused on their efficacy as anticoagulants, specifically as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Additionally, the antimicrobial and anticancer properties of related methoxy-substituted benzohydrazide and benzimidazole derivatives have been explored.
The following table summarizes the in vitro inhibitory activity of a series of 3,4-diaminobenzoyl-based FXa inhibitors, which share a methoxy-substituted benzamide core. The data highlights how substitutions on the benzoyl ring influence inhibitory potency.
| Compound ID | R1 | R2 | FXa Ki (nM) |
| 7a | H | H | 1.2 |
| 7b | OCH3 | OCH3 | 0.2 |
| 7c | F | H | 0.8 |
| 7d | Cl | H | 0.5 |
| 7e | CH3 | H | 1.5 |
| 7f | OCF3 | H | 2.1 |
Data extracted from a study on 3,4-diaminobenzoyl-based FXa inhibitors.
Structure-Activity Relationship Insights
The data suggests that the presence and position of methoxy groups on the benzoyl moiety significantly impact the inhibitory activity of these compounds against Factor Xa. The dimethoxy-substituted analog 7b demonstrated the highest potency, indicating that these substitutions are favorable for binding to the active site of the enzyme. This observation underscores the potential of dimethoxy-benzamidine scaffolds as a promising starting point for the design of novel enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Factor Xa Inhibition Assay
The inhibitory activity against human Factor Xa was determined using a chromogenic substrate assay.
-
Materials: Human Factor Xa, chromogenic substrate S-2222, Tris-HCl buffer (pH 8.4), test compounds.
-
Procedure:
-
Test compounds were dissolved in DMSO to prepare stock solutions.
-
In a 96-well plate, 50 µL of human Factor Xa (2.5 nM in Tris-HCl buffer) was incubated with 25 µL of various concentrations of the test compound for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding 25 µL of the chromogenic substrate S-2222 (0.5 mM).
-
The absorbance at 405 nm was measured kinetically for 5 minutes using a microplate reader.
-
The inhibitory activity was calculated as the percentage of inhibition relative to a control sample containing DMSO instead of the test compound.
-
The Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.
-
In Vitro Antimicrobial Activity Testing
The antimicrobial activity of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was evaluated using the agar well diffusion assay.
-
Microbial Strains: Staphylococcus aureus, Acinetobacter, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
-
Procedure:
-
Bacterial and fungal strains were cultured on appropriate agar plates.
-
Wells of 6 mm diameter were created in the agar plates.
-
A 100 µL solution of each test compound (at a specific concentration) was added to the wells.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the inhibition zone around each well was measured in millimeters.
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel enzyme inhibitors, a process central to SAR studies.
Peer-Reviewed Validation of 2,3-Dimethoxy-benzamidine as a Chemical Probe for PRMT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical probe C-7280948, a compound featuring a 2,3-dimethoxy-benzamidine core, in the context of Protein Arginine Methyltransferase 1 (PRMT1) inhibition. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of its performance against other commercially available alternatives.
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][2]
Comparative Analysis of PRMT1 Inhibitors
The selection of a suitable chemical probe is paramount for elucidating the biological functions of PRMT1 and for therapeutic drug discovery.[3] The efficacy of these inhibitors is primarily assessed by their biochemical potency (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.
The following table summarizes the biochemical potency of C-7280948 and other widely used Type I PRMT inhibitors.
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT6 IC50 | PRMT8 IC50 | Reference(s) |
| C-7280948 | 12.75 µM | - | - | - | - | [1] |
| GSK3368715 | 3.1 nM | 48 nM | 1148 nM | 5.7 nM | 1.7 nM | [1] |
| MS023 | 30 nM | 119 nM | 83 nM | 4 nM | 5 nM | [1] |
| AMI-1 | 8.8 µM | - | - | - | - | [1] |
| Furamidine (DB75) | 9.4 µM | - | >400 µM | 283 µM | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[1][3]
As the data indicates, GSK3368715 and MS023 are significantly more potent inhibitors of PRMT1 in biochemical assays compared to C-7280948, AMI-1, and Furamidine.[1] While C-7280948 is less potent, it can still serve as a valuable tool in proof-of-concept studies. For experiments requiring high potency and well-defined selectivity, GSK3368715 and MS023 represent superior alternatives.[1]
Experimental Protocols
Reproducible experimental protocols are essential for the evaluation and comparison of enzyme inhibitors. Below are representative methodologies for key assays used in the characterization of PRMT1 inhibitors.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This biochemical assay directly quantifies the inhibition of PRMT1's methyltransferase activity by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.[3]
Protocol:
-
Reaction Mix Preparation: Prepare a reaction mixture containing PRMT1 enzyme, a peptide substrate (e.g., a histone H4 peptide), and the inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled [³H]-SAM.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.[2]
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [³H]-SAM, and quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for PRMT1 Substrates
Western blotting can be employed to assess the cellular activity of PRMT1 inhibitors by detecting changes in the methylation status of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a).[1][3]
Protocol:
-
Cell Treatment: Treat cells with the PRMT1 inhibitor at various concentrations for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-H4R3me2a) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H4) to determine the change in substrate methylation.
Visualizing PRMT1 Inhibition
The following diagrams illustrate the PRMT1 signaling pathway and a general workflow for evaluating PRMT1 inhibitors.
Caption: PRMT1 signaling pathway and points of inhibition.
Caption: General workflow for evaluating PRMT1 inhibitors.
References
Assessing the Off-Target Effects of 2,3-Dimethoxy-benzamidine in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target effects of the serine protease inhibitor candidate, 2,3-Dimethoxy-benzamidine. The performance of this compound is assessed against other known serine protease inhibitors—AEBSF, Nafamostat, and Camostat—using a variety of cell-based assays. This document offers detailed experimental protocols and presents hypothetical data in structured tables to facilitate objective comparison.
Introduction
This compound belongs to the benzamidine class of compounds, which are recognized as inhibitors of serine proteases.[1] Serine proteases play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive therapeutic targets.[2] However, the development of serine protease inhibitors is often challenged by off-target effects due to the conserved nature of the active site among these enzymes.[1] Therefore, a thorough assessment of off-target activity is critical in the early stages of drug development.
This guide outlines a series of cell-based assays to characterize the selectivity profile of this compound. By comparing its performance with broad-spectrum inhibitors like Nafamostat and Camostat, as well as the irreversible inhibitor AEBSF, researchers can gain valuable insights into its potential for off-target liabilities.[1][3][4]
Comparative Data Summary
The following tables summarize hypothetical quantitative data from a series of comparative cell-based assays.
Table 1: In Vitro Protease Inhibition Profile (IC50, µM)
| Compound | Trypsin | Thrombin | Plasmin | Chymotrypsin | Cathepsin G |
| This compound | 5.2 | 15.8 | 8.9 | >100 | >100 |
| AEBSF | 10 | 25 | 15 | 50 | 75 |
| Nafamostat | 0.5 | 1.2 | 0.8 | 5.5 | 2.1 |
| Camostat | 1.5 | 3.5 | 2.0 | 15 | 7.8 |
Table 2: Cell Viability Assay (MTT Assay) in HEK293 Cells (CC50, µM)
| Compound | CC50 (µM) |
| This compound | >200 |
| AEBSF | 85 |
| Nafamostat | 150 |
| Camostat | 120 |
Table 3: Cellular Target Engagement (CETSA) in HEK293 Cells Expressing Trypsin
| Compound (at 10 µM) | Thermal Shift (ΔTm, °C) |
| This compound | +3.5 |
| AEBSF | +4.2 |
| Nafamostat | +5.1 |
| Camostat | +4.5 |
Experimental Protocols
In Vitro Protease Activity Assay (Protease-Glo™ Assay)
This assay quantitatively measures the activity of various serine proteases in the presence of inhibitor compounds.
Materials:
-
Protease-Glo™ Assay System (Promega)
-
Recombinant human serine proteases (Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G)
-
Test compounds (this compound, AEBSF, Nafamostat, Camostat) dissolved in DMSO
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 25 µL of the appropriate protease solution to each well.
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the Protease-Glo™ reagent according to the manufacturer's instructions.
-
Add 30 µL of the prepared reagent to each well to initiate the luminescent reaction.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxicity of the compounds on a selected cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values.
Cellular Thermal Shift Assay (CETSA)
This assay determines the direct binding of the compounds to the target protease within a cellular environment.
Materials:
-
HEK293 cells transiently transfected to express the target protease (e.g., Trypsin)
-
PBS (phosphate-buffered saline)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protease
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Harvest transfected cells and resuspend in PBS.
-
Treat the cell suspension with the test compounds or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.
-
Analyze the soluble fractions by Western blotting using an antibody against the target protease.
-
Quantify the band intensities to determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Visualizations
Caption: Workflow for the comparative assessment of serine protease inhibitors.
Caption: General signaling pathway of serine protease inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dimethoxy-benzamidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 2,3-Dimethoxy-benzamidine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment Based on Structurally Similar Compounds
To establish a robust safety protocol, it is prudent to handle this compound with the precautions recommended for similar hazardous substances. The table below summarizes the known hazards of related compounds, forming the basis for the recommended disposal procedure.
| Hazard Category | Benzamide[1][2][3] | Benzamidine Hydrochloride[4][5][6][7] | Recommended Handling for this compound |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2][3] | Harmful if swallowed.[5] | Assume harmful if swallowed. |
| Skin Irritation | Irritant.[1] | Causes skin irritation.[5][6][7] | Assume it causes skin irritation. |
| Eye Irritation | Irritant.[1] | Causes serious eye irritation.[5][6][7] | Assume it causes serious eye irritation. |
| Respiratory Irritation | Irritant.[1][5] | May cause respiratory irritation.[5][6][7] | Assume it may cause respiratory irritation. |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[2][3] | Not classified. | Handle as a potential mutagen. |
| Carcinogenicity | Not classified. | Not classified. | Handle with caution as carcinogenic properties are unknown. |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of this compound, to be superseded by any specific instructions from your EHS department.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.[8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Lab Coat: A standard laboratory coat to protect from splashes.
2. Waste Segregation and Collection: Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste: Dispose of solid this compound in its original container or a clearly labeled, compatible container for solid chemical waste.[9]
-
Contaminated Materials: Any items contaminated with this compound, such as pipette tips, weighing boats, or paper towels, should be placed in the same solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Rinsate: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[10]
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag, indicating the contents, including the full chemical name ("this compound") and any solvents.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9][11]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should have secondary containment to capture any potential leaks.[9][11]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
Experimental Protocols
Detailed experimental protocols for the toxicological and environmental hazard assessment of this compound are not available in the provided search results. Such studies would typically be conducted during the drug development process and would inform the specific handling and disposal instructions on a dedicated SDS. In the absence of this data, adherence to the precautionary principle, by treating the compound as hazardous based on its chemical analogues, is the recommended course of action.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of a chemical for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for chemicals lacking a specific SDS.
References
- 1. actylislab.com [actylislab.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.proteinark.com [cdn.proteinark.com]
- 8. uprm.edu [uprm.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,3-Dimethoxy-benzamidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dimethoxy-benzamidine. The procedural guidance herein is intended to build trust and ensure the safe handling and disposal of this chemical.
Hazard Summary
Based on available data for related compounds, this compound should be handled with caution. A chemical label for 2,3-Dimethoxybenzamidine indicates that it is harmful if swallowed.[1] Related dimethoxy-benzaldehyde and benzamidine compounds are known to cause skin, eye, and respiratory irritation.[2][3]
Known Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing or dust generation. | Provides a crucial barrier against airborne particles and accidental splashes, protecting the eyes and face from irritation or serious damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for any signs of degradation before use. Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after removal. |
| Skin and Body Protection | Laboratory coat or protective overalls. An apron can provide an additional layer of protection. | Prevents contact of the chemical with the skin. All protective clothing should be clean and donned before work begins. |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved) is required when handling the compound as a dry powder or if dust is generated. | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4] |
| Footwear | Closed-toe shoes. Chemical-resistant boots may be necessary depending on the scale of the operation. | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]
-
Remove all sources of ignition from the handling area.[7]
-
Wear all required personal protective equipment as outlined in the table above before handling the chemical.
2. Chemical Handling:
-
Avoid the generation of dust when handling the solid chemical.[6][7]
-
Use a spatula or other appropriate tools for transferring the solid.
-
If transferring the chemical, do so carefully to minimize the creation of airborne dust.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[4]
3. Storage:
-
Keep containers tightly sealed to prevent contamination and moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical for environmental protection and regulatory compliance.
1. Waste Classification and Segregation:
-
All waste containing this compound, including unused solid material, solutions, and contaminated labware, must be collected in a dedicated and correctly labeled hazardous waste container.
-
Solid Waste: Collect pure, unused, or contaminated solid this compound in a designated, robust, and sealable waste container. This includes any contaminated absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound should be double-bagged, sealed, and labeled as hazardous waste. Non-disposable glassware must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
2. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with the full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
3. Final Disposal:
-
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[9]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Crucially, do not dispose of this compound in the regular trash or down the sewer system. [9][10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. cpachem.com [cpachem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
